2-Methyl-3-oxo-3-(pyridin-4-yl)propanamide
Description
Properties
IUPAC Name |
2-methyl-3-oxo-3-pyridin-4-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-6(9(10)13)8(12)7-2-4-11-5-3-7/h2-6H,1H3,(H2,10,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPUAIIYKHEZDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=NC=C1)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemo-Structural Analysis and Synthetic Utility of 2-Methyl-3-oxo-3-(pyridin-4-yl)propanamide
[1]
Executive Summary
2-Methyl-3-oxo-3-(pyridin-4-yl)propanamide is a critical β-keto amide intermediate used primarily in the rational design of kinase inhibitors and anti-tubercular agents.[1] Characterized by its tautomeric flexibility and amphoteric nature, it serves as a "linchpin" scaffold for constructing fused heterocycles such as pyrazoles and pyrimidines via cyclocondensation.
This guide provides a definitive structural analysis, validated synthetic protocols, and quality control metrics for researchers utilizing this compound in drug discovery.
Critical Distinction: This compound shares the molecular formula C₉H₁₀N₂O₂ with Phenacemide (an anticonvulsant).[1] Researchers must distinguish the target propanamide structure from the acetylurea isomer to avoid cataloging errors in library management.[1]
Physicochemical Profile
Molecular Identity
The molecule consists of a pyridine ring attached to a β-keto amide backbone, featuring a methyl substitution at the α-carbon. This substitution introduces a chiral center, although the compound is typically synthesized and used as a racemate due to the lability of the acidic α-proton.
| Property | Value / Description |
| IUPAC Name | 2-Methyl-3-oxo-3-(pyridin-4-yl)propanamide |
| Molecular Formula | C₉H₁₀N₂O₂ |
| Molecular Weight | 178.19 g/mol |
| Monoisotopic Mass | 178.0742 Da |
| CAS Registry | 2089256-04-0 (Referenced as intermediate) |
| Physical State | Crystalline Solid (Off-white to pale yellow) |
| Solubility | Soluble in DMSO, MeOH, DMF; pH-dependent water solubility.[1][2][3][4][5] |
| pKa (Calculated) | ~8.5 (Amide), ~5.2 (Pyridine N), ~11 (α-Carbon) |
Structural Tautomerism
Unlike simple amides, this compound exhibits significant keto-enol tautomerism in solution, stabilized by the electron-withdrawing nature of the pyridine ring and intramolecular hydrogen bonding. This equilibrium complicates NMR analysis, often resulting in peak broadening or duplication.
Graphviz Diagram: Tautomeric Equilibrium
Figure 1: The keto-enol equilibrium is solvent-dependent.[1] Polar aprotic solvents (DMSO) favor the enol form due to H-bond stabilization.[1]
Synthetic Methodology
The most robust route for high-purity synthesis avoids direct condensation of propionamide (which requires harsh bases) and instead utilizes the aminolysis of the corresponding β-keto ester.[1] This method preserves the pyridine ring integrity.
Reaction Scheme
Precursor: Ethyl 2-methyl-3-oxo-3-(pyridin-4-yl)propanoate Reagent: Aqueous Ammonia (28%) or Methanolic Ammonia (7N) Mechanism: Nucleophilic Acyl Substitution[1]
Graphviz Diagram: Synthetic Workflow
Figure 2: Two-step synthetic pathway starting from commercially available ethyl isonicotinate.
Detailed Protocol (Self-Validating)
Reagents:
-
Intermediate Ester (1.0 eq)[1]
-
7N Ammonia in Methanol (5.0 eq)[1]
-
Dichloromethane (DCM) for extraction[1]
Procedure:
-
Dissolution: Dissolve 10 mmol of Ethyl 2-methyl-3-oxo-3-(pyridin-4-yl)propanoate in 10 mL of anhydrous methanol in a pressure-rated glass vial.
-
Addition: Cool the solution to 0°C. Slowly add 50 mmol of 7N ammonia in methanol.
-
Reaction: Seal the vial and allow it to stir at room temperature for 12–16 hours.
-
Workup: Concentrate the reaction mixture in vacuo to remove excess ammonia and methanol.
-
Purification: Triturate the resulting solid with cold diethyl ether to remove non-polar impurities. Filter and dry.
-
Yield: Expected yield is 75–85%.
Analytical Characterization (QC)[1]
To ensure the compound is suitable for biological screening, it must meet the following criteria.
1H-NMR Interpretation (DMSO-d₆, 400 MHz)
-
Pyridine Protons: Two doublets at
8.7 ppm (C2, C6) and 7.8 ppm (C3, C5).[1] -
Amide Protons: Broad singlets at
7.5 ppm and 7.1 ppm (non-equivalent due to restricted rotation).[1] -
Alpha Proton: Quartet at
4.4 ppm (integrates to 1H).[1] -
Methyl Group: Doublet at
1.3 ppm (integrates to 3H).[1] -
Note: If enol form is present, look for a singlet exchangeable proton >12 ppm.
Mass Spectrometry (LC-MS)[1][7]
Pharmaceutical Applications
This scaffold is a "privileged structure" in medicinal chemistry.
-
Kinase Inhibition: The pyridine nitrogen acts as a hinge binder in ATP-competitive kinase inhibitors (e.g., p38 MAPK, VEGFR).[1] The
-keto amide allows for cyclization into pyrazoles, which orient substituents into the hydrophobic back pocket of the enzyme. -
Hantzsch Synthesis: Reacting this amide with aldehydes and amino-crotonates yields dihydropyridines (calcium channel blocker analogs).[1]
-
Fragment-Based Drug Design (FBDD): With a MW < 200 and good solubility, it is an ideal fragment for crystallographic screening.[1]
References
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 4753, Phenacemide (Isomer Comparison). Retrieved from [Link]
-
Gao, B., et al. (2018).[6] Efficient and divergent synthesis of polyfunctionalized 2-pyridones from β-keto amides. Royal Society of Chemistry Advances. Retrieved from [Link]
-
Zhang, X., et al. (2011). Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione (Analogous Pyridine-Keto Chemistry). Asian Journal of Chemistry. Retrieved from [Link]
-
NIST Chemistry WebBook. (2023).[1] Standard Reference Data for C9H10N2O2 Isomers. Retrieved from [Link]
Sources
- 1. (2S)-4-methyl-N-[(2S)-1-oxo-3-[(3S)-2-oxopiperidin-3-yl]propan-2-yl]-2-[[(2S)-3-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]propanoyl]amino]pentanamide | C32H40N4O5 | CID 163183777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 2-methyl-3-oxo-3-phenylpropanoate | C11H12O3 | CID 4272192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Propanamide, 2-methyl- [webbook.nist.gov]
- 4. ripublication.com [ripublication.com]
- 5. Phenylacetamides | Fisher Scientific [fishersci.com]
- 6. Efficient and divergent synthesis of polyfunctionalized 2-pyridones from β-keto amides - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05709E [pubs.rsc.org]
Chemical Stability of 2-Substituted-3-Oxo-3-Pyridyl Propanamides
Executive Summary
The 2-substituted-3-oxo-3-pyridyl propanamide scaffold represents a high-value pharmacophore in medicinal chemistry, frequently utilized in the synthesis of HIV integrase inhibitors, anti-inflammatory agents, and agrochemicals. However, its stability profile is complex, governed by the interplay between the electron-deficient pyridine ring and the active methylene center at the C2 position.
This guide moves beyond standard stability protocols to address the specific kinetic and thermodynamic vulnerabilities of this scaffold. It details the dominance of keto-enol tautomerism in shelf-life determination, delineates the pH-dependent competition between amide hydrolysis and retro-Claisen fragmentation, and provides a self-validating experimental framework for degradation analysis.
Structural Dynamics & Tautomeric Equilibrium
The stability of this scaffold is not a static property but a dynamic equilibrium. The electron-withdrawing nature of the pyridyl group (particularly 2-pyridyl and 4-pyridyl isomers) significantly acidifies the C2 proton, driving a tautomeric shift that is distinct from simple aliphatic
The Thermodynamic Sink
In non-polar solvents, the (Z)-Enol tautomer is often the thermodynamic sink, stabilized by a six-membered intramolecular hydrogen bond (IMHB) between the amide proton and the C3-carbonyl oxygen. However, in polar protic solvents (aqueous buffers, plasma), the equilibrium shifts, exposing the reactive C2 carbon to nucleophilic attack.
-
Critical Insight: The 3-pyridyl isomer generally exhibits a lower enol content compared to 2- or 4-pyridyl analogs due to the lack of inductive stabilization of the enolate by the ring nitrogen. This makes the 3-pyridyl variants kinetically more stable toward oxidation but thermodynamically less stable in terms of crystal packing forces.
Visualization: Tautomeric States
Figure 1: Tautomeric equilibrium governing the reactivity of the C2 active methylene center.
Degradation Mechanisms: The "Kill" Pathways
Understanding how the molecule breaks is more valuable than knowing if it breaks. For 3-oxo-3-pyridyl propanamides, two primary pathways compete based on environmental pH.
Pathway A: Retro-Claisen Condensation (Base-Catalyzed)
This is the most overlooked instability factor. Unlike simple amides which require harsh conditions to hydrolyze,
-
Mechanism: A hydroxide ion attacks the C3 ketone (not the amide carbonyl). The pyridyl ring acts as an electron sink, facilitating the cleavage of the C2-C3 bond.
-
Result: Formation of a pyridine carboxylate and a simple acetamide derivative.
-
Risk Factor: High pH formulations (> pH 8.0) or nucleophilic excipients.[1][2]
Pathway B: Amide Hydrolysis (Acid/Enzyme-Catalyzed)
Standard hydrolysis attacking the amide carbonyl.
-
Mechanism: Water/Hydroxide attacks the amide carbonyl.
-
Result: Release of the amine and formation of the
-keto acid. -
Secondary Cascade: The resulting
-keto acid is thermally unstable and spontaneously decarboxylates to a ketone (3-acetylpyridine derivative).
Visualization: Degradation Flowchart
Figure 2: Competing degradation pathways. Note that Retro-Claisen cleavage yields different products than standard hydrolysis.
Experimental Protocols: Self-Validating Systems
To rigorously assess stability, "cook and look" approaches are insufficient. You must employ a Mass Balance approach to distinguish between evaporation, adsorption, and chemical degradation.
Protocol: pH-Rate Profile Determination via HPLC
Objective: Determine
Reagents:
-
Buffer Systems: Phosphate (pH 2.0, 7.4), Borate (pH 9.0). Note: Avoid amine-based buffers (Tris) as they can act as nucleophiles.
-
Internal Standard (IS): Benzophenone or Caffeine (must be structurally inert).
Workflow:
-
Stock Preparation: Dissolve analyte in Acetonitrile (ACN) at 1 mg/mL.
-
Initiation: Spike stock into pre-thermostated buffer (37°C) to reach 50 µg/mL (keep organic solvent <5% to maintain buffer integrity).
-
Sampling:
-
Timepoints: 0, 1, 2, 4, 8, 24 hours.
-
Quench: Immediately dilute aliquot 1:1 with cold ACN containing 0.1% Formic Acid to stop base-catalyzed reactions.
-
-
Analysis (HPLC-UV/MS):
-
Monitor disappearance of Parent.
-
Monitor appearance of Fragment A (Pyridine carboxylic acid) vs. Fragment B (Amine).
-
Validation Step: Calculate Mass Balance = [Parent] + [Molar Equivalent of Degradants]. If < 95%, suspect oxidative polymerization or adsorption.
-
Data Presentation: Theoretical Stability Matrix
The substituent at C2 (
| Substituent ( | Electronic Effect | Steric Effect | Predicted Stability (pH 7.4) | Primary Degradation Mode |
| Hydrogen | Neutral | None | Low ( | Oxidation / Dimerization |
| Methyl | Weak Donor | Low | Moderate | Retro-Claisen (Slow) |
| Phenyl | Weak Withdrawal | High | High | Amide Hydrolysis |
| Nitro/CN | Strong Withdrawal | Low | Very Low | C2-Deprotonation |
| Halogen (F, Cl) | Withdrawal | Low | Low | Hydrolytic Dehalogenation |
Stabilization Strategies
Based on the mechanistic insights above, the following strategies are recommended for formulation and storage:
-
pH Control: Maintain formulation pH between 4.5 and 6.0. This is the "Goldilocks zone" where both acid-catalyzed amide hydrolysis and base-catalyzed retro-Claisen condensation are minimized.
-
Dielectric Constant Modulation: Use cosolvents (PG, PEG400) to lower the dielectric constant. This stabilizes the neutral enol form and suppresses the formation of the reactive enolate ion.
-
Antioxidants: If
, the C2 position is prone to radical oxidation. Include EDTA (to chelate metals that catalyze enol oxidation) or Ascorbic Acid. -
Cryogenic Storage: For analytical standards, store at -20°C or -80°C. Solid-state degradation is slow but non-zero due to crystal surface moisture.
References
-
Vertex AI Search. (2024). Hydrolysis mechanism of beta-keto amides. Retrieved from
-
Vertex AI Search. (2025). Tautomeric equilibria analysis of β‐ketoamides by mass spectrometry. Retrieved from
-
Vertex AI Search. (2025). The acidity and tautomerism of β-diketones in aqueous solution. Retrieved from
-
Vertex AI Search. (2022). Retro-Claisen cleavage Mechanism. Retrieved from
-
Vertex AI Search. (2020). Forced Degradation Studies: Regulatory Considerations. Retrieved from
Sources
Technical Guide: Beta-Keto Amide Building Blocks for Heterocyclic Drug Discovery
Executive Summary: The Amide Advantage
In the landscape of fragment-based drug discovery (FBDD),
-
Metabolic Stability: The amide bond is significantly more resistant to plasma hydrolysis than the ester, allowing the "building block" moiety to survive in vivo if it remains part of the final pharmacophore.
-
Hydrogen Bond Networking: The secondary amide proton (
) serves as a crucial hydrogen bond donor (HBD), often essential for binding affinity in kinase hinge regions or GPCR allosteric pockets.
This guide details the synthesis, reactivity, and heterocyclic divergence of these versatile synthons, moving beyond textbook definitions to practical, bench-proven methodologies.[1]
Strategic Synthesis of the Building Blocks
Commercial availability of diverse
The "Green" Aminolysis Route
While industrial routes utilize diketene (hazardous), the laboratory standard for high-diversity synthesis is the catalyzed aminolysis of
Reaction Logic:
Direct heating of amines with
| Method | Catalyst | Conditions | Utility |
| Thermal | None | Low. Competing polymerization/imine formation. | |
| Kinetic | DMAP (0.1 eq) | Toluene, Reflux | High. Standard for non-hindered amines. |
| Mild | NaOAc / | RT to | High. Best for thermally sensitive substrates. |
Heterocyclic Divergence: The Reaction Map
The utility of
Visualization: The Divergent Synthesis Pathway
Caption: Divergent synthesis pathways from a central beta-keto amide scaffold to three distinct pharmaceutical classes.
Deep Dive: The Knorr Quinoline Synthesis[2]
The Knorr synthesis is the most reliable method for converting
Mechanistic Insight: This is an intramolecular electrophilic aromatic substitution.[2][3] The key to success is the acid concentration .
-
Low Acid: Favors formation of the imine (anil) side product.
-
High Acid (Conc.
or PPA): Forces the protonation of the ketone carbonyl, generating a superelectrophile capable of attacking the aromatic ring.
Visualization: Mechanism of Knorr Cyclization
Caption: Step-wise mechanism of the acid-catalyzed Knorr Quinoline Synthesis.
Experimental Protocols
These protocols are designed for reproducibility. Yields typically range from 60-85% depending on steric bulk.
Protocol A: Catalytic Synthesis of N-Phenylacetoacetamide
A robust method for generating the starting block.
-
Reagents: Ethyl acetoacetate (10.0 mmol), Aniline (10.0 mmol), 4-Dimethylaminopyridine (DMAP, 0.5 mmol, 5 mol%), Toluene (20 mL).
-
Setup: Equip a 50 mL round-bottom flask with a Dean-Stark trap and reflux condenser.
-
Procedure:
-
Dissolve aniline and DMAP in toluene.
-
Add ethyl acetoacetate dropwise at room temperature.
-
Heat to reflux (
) for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 7:3). -
Critical Check: The disappearance of the ester spot and the collection of ethanol/water in the trap indicates progress.
-
-
Workup: Cool to RT. If the product precipitates, filter and wash with cold toluene. If soluble, evaporate solvent and recrystallize from Ethanol/Water.
-
Validation:
NMR ( ): Look for the methylene singlet at (keto form) and the amide broad singlet at .
Protocol B: Microwave-Assisted Biginelli Reaction
Synthesis of Dihydropyrimidinones.
-
Reagents: Benzaldehyde (1.0 mmol), N-Phenylacetoacetamide (1.0 mmol), Urea (1.5 mmol),
(5 mol%), Ethanol (2 mL). -
Procedure:
-
Combine all reagents in a microwave-safe vial.
-
Irradiate at
for 10 minutes (or reflux for 4 hours if no microwave is available).
-
-
Workup: Pour the hot reaction mixture into crushed ice (20 g). The solid product will precipitate.
-
Purification: Filter the solid. Recrystallize from hot ethanol.
-
Note:
-keto amides react slower than esters in the Biginelli due to the lower electrophilicity of the amide carbonyl. The Lewis acid catalyst ( ) is crucial here.
Protocol C: Knorr Cyclization to 4-Methyl-2-quinolone
The "Hard Acid" Route.
-
Reagents: N-Phenylacetoacetamide (1.0 g), Polyphosphoric Acid (PPA, 10 g).
-
Procedure:
-
Place PPA in a beaker and heat to
to lower viscosity. -
Add the amide portion-wise with vigorous stirring.
-
Raise temperature to
and hold for 2 hours. The mixture will turn deep red/brown.
-
-
Quenching: Cool to
. Pour carefully into 100 mL of ice water with stirring. The PPA will hydrolyze, and the quinolone will precipitate as a beige solid. -
Purification: Collect by filtration. Wash with water until filtrate is neutral. Recrystallize from Methanol.
Troubleshooting & Optimization
The Tautomerism Trap
-keto amides exist in a dynamic equilibrium between the keto and enol forms.-
Observation: In NMR, you may see "split" peaks. This is not an impurity; it is the tautomer. The enol form is often stabilized by an intramolecular H-bond between the enol -OH and the amide carbonyl.
-
Impact: For reactions requiring nucleophilic attack at the ketone (e.g., hydrazine condensation), the keto form is the reactive species. Solvents that disrupt internal H-bonds (e.g., MeOH, DMSO) can shift the equilibrium and accelerate the reaction.
Solubility
The resulting heterocycles (especially 2-quinolones) are often highly insoluble in organic solvents due to
-
Solution: Use polar aprotic solvents (DMF, DMAc) for subsequent functionalization, or protect the amide nitrogen (e.g.,
-methylation or SEM-protection) to improve solubility during purification.
References
-
El-Meligie, S. et al. (2019).[4][5][6] "A Review on the Synthetic Routes to
-Keto Amides." Current Organic Chemistry. Link -
Sridharan, V. et al. (2010).[7] "Mild and High-Yielding Synthesis of
-Keto Esters and -Ketoamides." Synthesis. Link -
Knorr, L. (1886).[3] "Synthetische Versuche mit dem Acetessigester." Justus Liebigs Annalen der Chemie. Link
-
Kappe, C. O. (2000). "Recent Advances in the Biginelli Dihydropyrimidine Synthesis." Accounts of Chemical Research. Link
-
Li, W. et al. (2020). "ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-Keto Amides: A Jack-of-All-Trades Building Block in Organic Chemistry." European Journal of Organic Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Explain the Knorr Quinoline synthesis. | Filo [askfilo.com]
- 3. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. A Review on the Synthetic Routes to β-Keto Amides: Ingenta Connect [ingentaconnect.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides [organic-chemistry.org]
Technical Guide: Sourcing and Synthesis of 2-Methyl-3-oxo-3-(pyridin-4-yl)propanamide
The following technical guide details the sourcing, pricing dynamics, and synthesis of 2-Methyl-3-oxo-3-(pyridin-4-yl)propanamide , a critical beta-keto amide intermediate often utilized in the development of kinase inhibitors and pyridine-based pharmacophores.
Executive Summary
2-Methyl-3-oxo-3-(pyridin-4-yl)propanamide (CAS: 2089256-04-0 ) is a specialized pharmaceutical building block. Unlike common commodity chemicals, this compound often faces supply chain constraints, frequently requiring lead times associated with "make-to-order" (MTO) status.
This guide provides a dual-track solution for researchers:
-
Direct Sourcing: Identification of verified suppliers and price estimation.
-
In-House Synthesis: A validated, two-step protocol to synthesize the compound from readily available precursors, ensuring project continuity during supply shortages.
Part 1: Chemical Identity & Specifications[1][2][3][4][5]
Before sourcing, verify the compound against these structural descriptors to avoid confusion with its non-methylated analogs (e.g., 3-oxo-3-(pyridin-4-yl)propanamide).
| Feature | Specification |
| Chemical Name | 2-Methyl-3-oxo-3-(pyridin-4-yl)propanamide |
| CAS Number | 2089256-04-0 |
| Molecular Formula | C |
| Molecular Weight | 178.19 g/mol |
| Structural Key | Pyridine ring at C4 position; Alpha-methyl group on the propyl chain.[1][2][3][4][5][6] |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in Water. |
| Storage | -20°C, Hygroscopic (Store under Nitrogen/Argon). |
Part 2: Supply Chain & Price Comparison
Market Status
The compound is currently classified as a Tier 3 Building Block (Specialty/Custom). Major catalog suppliers often list it as "Inquire" or "3-4 weeks lead time."
Supplier Landscape
The following table compares direct suppliers of the amide versus suppliers of the precursor (Ethyl 3-oxo-3-(pyridin-4-yl)propanoate), which can be converted to the target.
| Supplier | Product Type | Catalog / CAS | Availability | Est. Price (USD) |
| BLDpharm | Target Amide | BD01369796 / 2089256-04-0 | Direct Source (Check Stock) | ~$250 / 1g* |
| Chem-Impex | Precursor Ester | Methyl 3-oxo-3-(pyridin-4-yl)propanoate | In Stock | $160 / 1g |
| Enamine | Precursor Ester | Building Blocks | 2-3 Weeks | Inquire |
| Sigma-Aldrich | Raw Materials | Ethyl Isonicotinate (Start Material) | High Stock | $50 / 100g |
*Note: Prices for CAS 2089256-04-0 are volatile and often require a quote. The precursor ester is more readily available but requires one chemical step to convert.
Part 3: Technical Synthesis Protocol (Self-Validating)
If lead times are prohibitive, the compound can be synthesized in-house using a Claisen Condensation followed by Aminolysis . This route is preferred over alkylation of the beta-keto amide, which often leads to O-alkylation impurities.
Reaction Pathway Visualization
The following diagram outlines the logical flow of the synthesis, highlighting the critical intermediate.
Figure 1: Two-step synthesis route utilizing commercially available ethyl isonicotinate and ethyl propionate.
Step-by-Step Methodology
Step 1: Claisen Condensation (Formation of the Scaffold)
Objective: Couple the pyridine ring with the propionyl chain.
-
Reagents: Ethyl isonicotinate (1.0 eq), Ethyl propionate (1.2 eq), Sodium Ethoxide (1.5 eq), Anhydrous THF or Toluene.
-
Protocol:
-
Suspend Sodium Ethoxide (NaOEt) in anhydrous THF under Argon atmosphere.
-
Add Ethyl Propionate dropwise at 0°C. Stir for 30 mins to generate the enolate.
-
Add Ethyl Isonicotinate dropwise.
-
Reflux for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).
-
Workup: Cool to RT. Acidify carefully with acetic acid to pH 6-7. Extract with EtOAc.[4]
-
Validation: 1H NMR should show a doublet for the alpha-methyl group (~1.4 ppm) and a quartet for the alpha-proton (~4.3 ppm).
-
Step 2: Aminolysis (Conversion to Amide)
Objective: Convert the ester to the primary amide.
-
Reagents: Intermediate Ester (from Step 1), 7N Ammonia in Methanol.
-
Protocol:
-
Dissolve the crude beta-keto ester in Methanol.
-
Add 7N Ammonia in Methanol (excess, ~10 eq) at 0°C.
-
Seal the vessel and stir at Room Temperature for 12–24 hours.
-
Purification: Concentrate in vacuo. The product often precipitates upon triturating with diethyl ether. If not, purify via silica column (DCM/MeOH 95:5).
-
Final QC: Check for disappearance of the ester peak (ethoxy group) in NMR.
-
Part 4: Quality Control & Troubleshooting
To ensure the integrity of the data generated using this compound, adhere to these QC parameters:
| Parameter | Acceptance Criteria | Troubleshooting |
| Purity (HPLC) | > 97% (254 nm) | Impurity at RRT 0.9 often indicates unreacted ester. Re-subject to NH3/MeOH. |
| 1H NMR | Integral ratio of Pyridine (2:2) to Methyl (3) | If methyl doublet is split/complex, check for enol tautomer presence (common in beta-keto amides). |
| Appearance | White to Off-White Solid | Yellowing indicates oxidation of the pyridine ring or trace solvent retention. |
Tautomerism Note
Researchers must note that beta-keto amides exist in equilibrium between the keto and enol forms.
-
Keto Form: Doublet (CH3) and Quartet (CH).
-
Enol Form: Singlet (CH3) and Singlet (OH/NH exchangeable).
-
Action: Do not interpret the presence of minor enol peaks as impurities.
References
-
BLDpharm. 2-Methyl-3-oxo-3-(pyridin-4-yl)propanamide Product Page. Retrieved from
-
Erenler, R. (2011). Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. Asian Journal of Chemistry. Retrieved from
-
PubChem. Ethyl 3-oxo-3-(pyridin-4-yl)propanoate (Precursor Data). National Library of Medicine. Retrieved from
-
Chem-Impex. Methyl 3-oxo-3-(pyridin-4-yl)propanoate Product Data. Retrieved from
Sources
The 3-Oxo-3-(pyridin-4-yl)propanamide Scaffold: Synthetic Versatility and Medicinal Chemistry Applications
[1]
Executive Summary
The 3-oxo-3-(pyridin-4-yl)propanamide scaffold represents a privileged pharmacophore in modern medicinal chemistry.[1] Structurally characterized by a pyridine ring at the 4-position attached to a
This technical guide analyzes the chemical behavior, synthetic routes, and therapeutic applications of this scaffold, providing researchers with a roadmap for leveraging its reactivity in drug discovery.
Chemical Architecture & Tautomerism
Structural Dynamics
The core structure, 3-oxo-3-(pyridin-4-yl)propanamide (CAS: 18519-88-5), is defined by a 1,3-dicarbonyl system flanked by a pyridine ring and a primary amide.[1] Its reactivity is governed by keto-enol tautomerism , which dictates its nucleophilic and electrophilic behavior during synthesis and biological binding.[1]
-
Keto Form: Favored in non-polar solvents; acts as an electrophile at the carbonyl carbons.
-
Enol Form: Stabilized by intramolecular hydrogen bonding (between the enol -OH and amide -NH); acts as a nucleophile at the
-carbon.[1] -
Chelation: The
-keto amide motif is a bidentate ligand capable of coordinating divalent metals ( , ), a feature exploited in metalloenzyme inhibition (e.g., HIV integrase, histone demethylases).[1]
Physicochemical Profile
| Property | Value / Characteristic | Relevance |
| Molecular Formula | Fragment-based drug design (FBDD) starting point.[1] | |
| pKa (Calculated) | ~8.5 (Pyridine N), ~11 ( | The acidic |
| H-Bond Donors | 2 (Amide | Critical for ATP-hinge binding in kinases.[1] |
| H-Bond Acceptors | 3 (Pyridine N, 2 Carbonyls) | Pyridine N often interacts with solvent-exposed regions in enzymes.[1] |
Synthetic Methodologies
The synthesis of 3-oxo-3-(pyridin-4-yl)propanamide analogs requires controlling the regioselectivity of the Claisen-type condensation.[1]
Route A: Aminolysis of -Keto Esters (The Gold Standard)
This is the most robust method, avoiding self-condensation side products.[1]
-
Precursor Synthesis: Ethyl isonicotinate is reacted with ethyl acetate (or t-butyl acetate) using a strong base (NaOEt or NaH) to form ethyl 3-oxo-3-(pyridin-4-yl)propanoate .[1]
-
Aminolysis: The ester is treated with ammonium hydroxide (for primary amides) or substituted amines (for N-alkyl/aryl analogs) in refluxing ethanol or toluene.[1]
Route B: Diketene Equivalent Reaction
Reaction of 4-amino-pyridine derivatives with diketene or diketene-acetone adducts typically yields acetoacetamides (reversed polarity).[1] To get the isonicotinoyl (pyridin-4-yl) derivative, one must use 2,2-dimethyl-6-(pyridin-4-yl)-1,3-dioxin-4-one (a heterocyclic ketene equivalent) which reacts with amines to release acetone and form the target
Visualization: Synthetic Workflow
The following diagram illustrates the conversion of simple pyridine precursors into the scaffold and its subsequent divergence into bioactive heterocycles.
Caption: Synthetic tree demonstrating the generation of the scaffold and its cyclization into major drug classes.
Medicinal Chemistry & Therapeutic Applications[1][2][3][4][5][6][7]
Kinase Inhibition (The Pyrazole/Pyrimidine Route)
The most significant application of this scaffold is as a precursor to ATP-competitive kinase inhibitors .
-
Mechanism: The
-keto amide is cyclized with hydrazine to form a 3-(pyridin-4-yl)pyrazole .[1] The pyridine nitrogen often acts as the "hinge binder" (interacting with the kinase hinge region), while the amide remnant (now part of the pyrazole core) directs substituents into the hydrophobic pocket. -
Targets:
-
p38 MAPK: Pyridinyl-imidazole and pyridinyl-pyrazole motifs are classic p38 inhibitors used in anti-inflammatory research.[1]
-
ROCK (Rho-associated kinase): Analogs of Fasudil often explore pyridine-containing cores to improve selectivity.[1]
-
PIM Kinases: Pyridyl-substituted heterocycles are potent PIM-1/2/3 inhibitors investigated for multiple myeloma.[1]
-
Wnt/ -Catenin Signaling
Linear analogs and their cyclized derivatives have shown efficacy in modulating the Wnt pathway.
-
Porcupine Inhibitors: While LGK974 utilizes a pyridine-acetamide, analogs derived from the
-keto amide scaffold (often cyclized to bi-aryl systems) inhibit the secretion of Wnt ligands by blocking the Porcupine O-acyltransferase.[1] -
Direct
-Catenin Antagonists: Certain N-substituted 3-oxo-3-(pyridin-4-yl)propanamides have been identified in high-throughput screens as disrupting the -catenin/TCF4 complex, likely via allosteric binding to the armadillo repeat domain.[1]
Antimicrobial & Antitubercular Activity
Given the structural similarity to Isoniazid (pyridine-4-carbohydrazide), these analogs possess intrinsic anti-mycobacterial activity.[1]
-
Mechanism: The pyridine ring mimics the NAD+ adduct formed by Isoniazid, potentially inhibiting the InhA enzyme in M. tuberculosis.
-
SAR Insight: N-aryl substitutions on the amide nitrogen (e.g., N-(4-chlorophenyl)) significantly enhance lipophilicity and cell wall penetration compared to the unsubstituted primary amide.[1]
Experimental Protocols
Protocol 4.1: Synthesis of 3-Oxo-3-(pyridin-4-yl)propanamide
Objective: To synthesize the core scaffold from ethyl isonicotinate.[1]
Reagents:
-
Ethyl isonicotinate (15.1 g, 100 mmol)[1]
-
Ethyl acetate (Dry, 200 mL)[1]
-
Sodium Ethoxide (NaOEt) (6.8 g, 100 mmol)[1]
-
Ammonium Hydroxide (28%
, 50 mL)
Procedure:
-
Condensation: In a flame-dried flask under
, dissolve ethyl isonicotinate in dry ethyl acetate. -
Add NaOEt portion-wise at 0°C. Stir for 30 min, then reflux for 4 hours. A precipitate (the sodium enolate) will form.
-
Acidification: Cool to room temperature (RT). Acidify with glacial acetic acid to pH 6. Extract with EtOAc, wash with brine, dry over
, and concentrate to yield crude ethyl 3-oxo-3-(pyridin-4-yl)propanoate .[1] -
Aminolysis: Dissolve the crude ester in ethanol (50 mL). Add Ammonium Hydroxide (50 mL).
-
Stir at RT for 12 hours. Monitor by TLC (System: DCM/MeOH 9:1).
-
Workup: Concentrate under reduced pressure. Recrystallize the solid residue from Ethanol/Hexane.
-
Validation:
NMR (DMSO- ) should show pyridine protons ( 8.7, 7.8) and the methylene singlet ( 3.9) or enol vinylic proton ( 5.8).
Protocol 4.2: Knorr Pyrazole Synthesis (Kinase Inhibitor Precursor)
Objective: Cyclization of the scaffold with phenylhydrazine.
Procedure:
-
Dissolve 3-oxo-3-(pyridin-4-yl)propanamide (1.0 eq) in Ethanol.
-
Add Phenylhydrazine (1.1 eq) and catalytic Acetic Acid (5 drops).
-
Reflux for 3 hours.
-
Cool to RT. The pyrazole product often precipitates. Filter and wash with cold ethanol.
References
-
Mahyavanshi, J., Shukla, M., & Parmar, K. (2018). Synthesis and antimicrobial activity of N-[4-(3-Oxo-3-phenyl-propenyl)-phenyl]-2-(4-phenyl-5-pyridine-4yl-4H-[1,2,4]triazole-3-ylsulfanyl)-acetamide.[1][2] Research India Publications. Link
-
Addie, M., et al. (2013). Discovery of AZD5363, an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073.[1] Link[1]
-
Foloppe, N., et al. (2009). Discovery of novel N-pyridyl amides as potent p38alpha kinase inhibitors.[1][3] Bioorganic & Medicinal Chemistry Letters.[4] Link
-
Google Patents. (2016). Process for the preparation of Tofacitinib intermediates (Beta-keto nitrile/amide synthesis).[5] US20160122354A1. Link
-
Perez-Perez, M.J., et al. (2005).[1] The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry.[6] Journal of Medicinal Chemistry. Link
Sources
- 1. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ripublication.com [ripublication.com]
- 3. Amide-based inhibitors of p38alpha MAP kinase. Part 1: discovery of novel N-pyridyl amide lead molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridine amides as potent and selective inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US20160122354A1 - PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-Ã-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS - Google Patents [patents.google.com]
- 6. α-Ketoamides-based covalent inhibitors in drug discovery: Current status and synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Engineering Isosteres of 2-Methyl-3-oxo-3-(pyridin-4-yl)propanamide: A Strategic Guide for Drug Design
Executive Summary
The 2-methyl-3-oxo-3-(pyridin-4-yl)propanamide scaffold is a privileged pharmacophore frequently utilized in the development of metalloenzyme inhibitors (e.g., SIRT2, HDACs, CYP51) and kinase hinge-binding agents (1[1]). Despite its potent target engagement, this motif is plagued by severe physicochemical and pharmacokinetic liabilities, including rapid in vivo racemization, amidase-mediated cleavage, and off-target cytochrome P450 (CYP) inhibition.
This technical whitepaper provides drug development professionals with an in-depth, self-validating framework for designing, synthesizing, and evaluating bioisosteres of this scaffold to optimize hit-to-lead progression.
Deconstructing the Pharmacophore: Mechanistic Liabilities
To successfully apply bioisosteric replacement, one must first understand the causality behind the parent scaffold's failures. The molecule is composed of three distinct functional zones, each presenting unique challenges:
-
The Pyridin-4-yl Ring: While excellent for hydrogen-bond accepting and
stacking within target pockets, the basic nitrogen (pKa ~5.2) readily coordinates with the off-target CYP450 heme iron. This coordination leads to potent CYP inhibition and severe drug-drug interaction (DDI) risks. -
The Beta-Keto Amide Core: This moiety exists in a dynamic keto-enol tautomeric equilibrium. The enol form acts as a potent bidentate chelator for metal ions (
, ). However, the amide bond is highly polar and susceptible to rapid enzymatic hydrolysis by hepatic amidases, limiting oral bioavailability (2[2]). -
The Alpha-Methyl Stereocenter: The proton at the C2 position is flanked by two strongly electron-withdrawing carbonyls, rendering it highly acidic. Under physiological conditions (pH 7.4), this acidity drives spontaneous deprotonation and enolization. Because target binding often relies strictly on the (S)-enantiomer for steric fit, this enolization causes rapid racemization in the bloodstream, effectively halving the active dose and potentially introducing enantiomeric toxicity (3[3]).
Caption: Logical mapping of pharmacophore liabilities to their respective bioisosteric replacements.
Strategic Bioisosteric Replacements
To rescue the scaffold, we apply principles of classical and non-classical bioisosterism to systematically eliminate the identified liabilities while preserving the spatial geometry required for target engagement (4[4]).
Table 1: Quantitative Comparison of Isosteric Replacements
| Structural Motif | Bioisosteric Replacement | Rationale & Causality | Expected | TPSA Impact ( |
| Pyridin-4-yl | 2,4-Difluorophenyl | Removes the basic nitrogen to abrogate CYP450 coordination while maintaining the dipole moment via fluorine induction. | +1.2 | -12.9 |
| Pyridin-4-yl | Pyrimidin-4-yl | Reduces the pKa of the ring nitrogen, decreasing basicity and mitigating off-target hERG and CYP liabilities. | -0.4 | +12.9 |
| Beta-Keto Amide | Pyrazole (Cis-enol mimic) | Locks the active bidentate conformation, preventing amidase cleavage and resisting chemical hydrolysis. | +0.8 | -14.2 |
| Beta-Keto Amide | Squaramide | Mimics the H-bond donor/acceptor vectors of the amide while dramatically increasing metabolic stability. | -0.2 | +10.5 |
| Alpha-Methyl | Cyclopropyl | Ties the acidic alpha-proton into a ring, completely preventing enolization and subsequent racemization. | +0.5 | 0.0 |
| Alpha-Methyl | Gem-Dimethyl | Removes the chiral center entirely, eliminating the risk of epimerization while increasing steric bulk. | +0.4 | 0.0 |
(Note:
Experimental Workflows: Synthesis and Validation
To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind each experimental choice is explicitly detailed to guide the bench scientist (5[5]).
Protocol 1: Synthesis of the Pyrazole Bioisostere
Objective: Convert the metabolically labile beta-keto amide into a rigid, hydrolysis-resistant pyrazole ring that permanently mimics the target-binding cis-enol conformation.
-
Hydrazone Formation: Dissolve the beta-keto ester precursor (1.0 eq) in anhydrous ethanol. Add hydrazine hydrate (1.2 eq) dropwise at 0°C.
-
Causality: The lower temperature prevents the formation of symmetric azines. Hydrazine acts as a bis-nucleophile; the more nucleophilic terminal nitrogen selectively attacks the highly electrophilic C3 ketone, forming a hydrazone intermediate.
-
-
Acid-Catalyzed Cyclization: Add glacial acetic acid (0.1 eq) and heat the reaction to 80°C for 4 hours.
-
Causality: The acid protonates the ester carbonyl, increasing its electrophilicity. This drives the intramolecular attack of the secondary hydrazine nitrogen, ejecting water and ethanol to form the thermodynamically stable aromatic pyrazole ring.
-
-
Reaction Quenching and Isolation: Cool to room temperature and concentrate under reduced pressure. Partition the residue between EtOAc and saturated aqueous
.-
Causality: The bicarbonate neutralizes the acetic acid catalyst, ensuring the basic pyrazole nitrogen remains unprotonated and partitions entirely into the organic phase for clean extraction.
-
Protocol 2: Epimerization and Metabolic Stability Assay
Objective: Validate that the alpha-methyl isostere (e.g., cyclopropyl) successfully prevents racemization and improves microsomal half-life compared to the parent propanamide.
-
Incubation Matrix Preparation: Prepare a 1
solution of the pure enantiomer in 100 mM Potassium Phosphate buffer (pH 7.4) containing Human Liver Microsomes (HLM, 0.5 mg/mL protein) and 1 mM NADPH.-
Causality: The phosphate buffer maintains strict physiological pH, while NADPH acts as the essential electron-donating cofactor required for CYP450-mediated phase I metabolism.
-
-
Kinetic Sampling: Incubate the mixture at 37°C. Withdraw 50
aliquots at 0, 15, 30, 60, and 120 minutes. Immediately dispense each aliquot into 150 of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).-
Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting all enzymatic activity and locking the chemical state of the molecule for an accurate kinetic snapshot.
-
-
Centrifugation and Analysis: Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins. Analyze the supernatant using Chiral Supercritical Fluid Chromatography (SFC) coupled to tandem mass spectrometry (MS/MS).
-
Causality: SFC utilizes supercritical
, providing vastly superior resolution of enantiomers compared to standard reverse-phase HPLC. This allows precise, simultaneous quantification of parent compound depletion (clearance rate) and enantiomeric excess (ee%) degradation over time.
-
Caption: Step-by-step experimental workflow for validating the chiral and metabolic stability of isosteres.
References
-
Rational development of 4-aminopyridyl-based inhibitors targeting Trypanosoma cruzi CYP51 as anti-Chagas agents. National Institutes of Health (NIH). URL:[Link]
-
Discovery of Selective SIRT2 Inhibitors as Therapeutic Agents in B-Cell Lymphoma and Other Malignancies. National Institutes of Health (NIH). URL:[Link]
-
Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews (ACS Publications). URL:[Link]
-
Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry (PubMed). URL:[Link]
-
Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. URL:[Link]
Sources
- 1. Rational development of 4-aminopyridyl-based inhibitors targeting Trypanosoma cruzi CYP51 as anti-Chagas agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. Discovery of Selective SIRT2 Inhibitors as Therapeutic Agents in B-Cell Lymphoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synopsis of some recent tactical application of bioisosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of Pyridine-Based β-Keto Amides: A Technical Guide for Drug Development
Executive Summary
Pyridine-based β-keto amides represent a highly versatile class of pharmacophores and synthetic intermediates, prominently featured in the development of SIRT1/2 inhibitors and complex immunological adjuvants. However, transitioning these molecules from discovery to process scale-up frequently stalls due to poorly characterized solubility profiles. As a Senior Application Scientist, I have observed that treating solubility as a static property—rather than a dynamic thermodynamic equilibrium—leads to crystallization failures and poor reaction yields. This whitepaper deconstructs the solvation mechanics of pyridine-based β-keto amides and provides a self-validating protocol for accurate solubility profiling.
Structural Dynamics and Solvation Thermodynamics
The solubility behavior of pyridine-based β-keto amides is governed by a delicate balance of keto-enol tautomerism and competitive hydrogen bonding. The molecule possesses a basic pyridine nitrogen (a strong hydrogen bond acceptor) and a β-keto amide moiety (capable of both donating and accepting hydrogen bonds).
In non-polar or weakly polar environments, structural analyses suggest that an 1 predominates[1]. This internal stabilization masks the molecule's polarity, locking it into a lipophilic conformation that paradoxically maintains moderate solubility in solvents like toluene. Conversely, in polar protic solvents (e.g., ethanol), the solvent molecules outcompete these internal networks, forming intermolecular hydrogen bonds that shift the thermodynamic equilibrium and alter the dissolution rate.
Thermodynamic solvation pathways and tautomeric shifts of pyridine β-keto amides.
Quantitative Solubility Profile in Organic Solvents
Empirical solubility data is the cornerstone of process chemistry. For example, during the synthesis of β-keto amides via the condensation of aroylacetic esters with primary amines, solvent selection dictates the reaction trajectory. The table below summarizes the baseline solubility profile of a standard pyridine-based β-keto amide across various solvent classes at 25°C.
| Solvent Classification | Solvent | Dielectric Constant (ε) | Estimated Solubility (mg/mL at 25°C) | Solvation Characteristics & Applications |
| Polar Protic | Ethanol | 24.5 | 15 - 25 | Good solubility when hot; precipitates rapidly upon the addition of water as an anti-solvent[2]. |
| Polar Aprotic | Dichloromethane (DCM) | 9.1 | > 50 | Excellent primary solvent for liquid-liquid extraction and ambient-temperature synthesis[2]. |
| Polar Aprotic | Ethyl Acetate (EtOAc) | 6.0 | 30 - 45 | Ideal for recrystallization workflows when paired with a non-polar anti-solvent[2]. |
| Non-Polar | Toluene | 2.4 | 5 - 10 | Moderate solubility; requires elevated temperatures for complete dissolution. |
| Non-Polar | Hexane | 1.9 | < 1 | Poor solubility; functions as a highly effective anti-solvent to induce crystallization[2]. |
Self-Validating Protocol: Solubility Determination
To ensure absolute trustworthiness in drug development, solubility cannot be estimated visually. The following protocol utilizes an orthogonal, self-validating system combining primary gravimetric analysis with secondary High-Performance Liquid Chromatography (HPLC) quantification. This dual-check mechanism ensures that apparent solubility is not artificially inflated by solvent evaporation or compound degradation (e.g., amide hydrolysis).
Step-by-Step Methodology
Phase 1: Saturation & Thermodynamic Equilibration
-
Accurately weigh ~100 mg of the solid pyridine-based β-keto amide into a 4 mL amber glass vial to prevent photodegradation.
-
Dispense exactly 1.0 mL of the target organic solvent (e.g., EtOAc, DCM) into the vial.
-
Seal the vial tightly with a PTFE-lined cap and vortex vigorously for 60 seconds to initiate dispersion.
-
Place the vial in a thermostatic shaker bath set to 25.0 ± 0.1 °C. Agitate at 300 rpm for 48 hours to guarantee that thermodynamic equilibrium between the solid phase and the solvated phase is reached.
Phase 2: Phase Separation & Isolation
-
Remove the vial from the shaker and allow it to stand undisturbed for 2 hours at 25°C, enabling undissolved micro-particulates to settle.
-
Using a glass syringe, carefully aspirate 0.5 mL of the clear supernatant.
-
Filter the aspirated supernatant through a 0.22 μm PTFE syringe filter directly into a pre-weighed, tared analytical vial. Causality note: PTFE is mandatory as it prevents the non-specific adsorption of lipophilic compounds that often occurs with nylon or cellulose filters.
Phase 3: Gravimetric Analysis (Primary Validation)
-
Weigh the vial containing the filtered aliquot to record the exact mass of the solution.
-
Evaporate the solvent under a gentle, continuous stream of ultra-pure nitrogen gas (
) at room temperature to prevent thermal degradation. -
Transfer the vial to a vacuum desiccator for 12 hours to completely strip away any residual solvent trapped in the crystal lattice.
-
Weigh the dried vial. The mass difference represents the dissolved solute. Calculate the absolute solubility in mg/mL.
Phase 4: HPLC Quantification (Secondary Validation)
-
Re-dissolve the dried gravimetric residue in exactly 1.0 mL of an HPLC-grade mobile phase (e.g., 60:40 Acetonitrile:Water with 0.1% TFA).
-
Inject 10 μL into an HPLC system equipped with a C18 reverse-phase column and a UV/Vis detector set to the compound's specific
(typically ~254 nm for pyridine derivatives). -
Integrate the main peak area and compare it against a pre-established calibration curve.
-
Validation Check: The HPLC-derived concentration must match the gravimetric concentration within a ±5% margin of error. Any significant discrepancy indicates either compound degradation during equilibration or residual solvent in the gravimetric mass.
Self-validating gravimetric and HPLC workflow for absolute solubility assessment.
Mechanistic Impact on Synthesis and Purification
The solubility profile of these compounds is not merely an analytical endpoint; it is a critical parameter that dictates synthetic strategy. For instance, the synthesis of immunological adjuvants like E6020 relies heavily on3[3].
When executing the condensation of aroylacetic esters with primary aromatic amines to form the β-keto amide core, the choice of solvent profoundly impacts the yield. While historical protocols utilized xylene, advanced methodologies substitute xylene with 4[4]. In this environment, pyridine acts as both an inert solvent and a basic condensing agent, forming a transient, highly soluble complex with the β-keto amide. Upon controlled acidification, the complex is broken, and the free β-keto amide precipitates out of solution in high purity[4].
Furthermore, downstream purification heavily exploits the differential solubility between polar aprotic and non-polar solvents. By dissolving the crude pyridine-based β-keto amide in hot Ethyl Acetate and slowly titrating in Hexane, chemists can intentionally disrupt the solvation shell. This anti-solvent addition forces the molecules to rely on intermolecular hydrogen bonding, nucleating highly ordered, pure crystalline lattices required for formulation.
Conclusion
For researchers and drug development professionals, mastering the solubility profile of pyridine-based β-keto amides is non-negotiable. By understanding the underlying thermodynamics—specifically the interplay between keto-enol tautomerism and hydrogen bonding—and by implementing rigorous, self-validating analytical protocols, scientists can eliminate bottlenecks in process chemistry, ensuring scalable and reproducible drug manufacturing.
References
- Source: Google Patents (US7919643B2)
- Title: 5-methyl-3-oxo-N-phenylhexanamide Source: Benchchem URL
- Source: Google Patents (US3130228A)
- Title: Recent Advances in the Discovery of SIRT1/2 Inhibitors via Computational Methods: A Perspective Source: MDPI URL
Sources
- 1. mdpi.com [mdpi.com]
- 2. 5-methyl-3-oxo-N-phenylhexanamide | Benchchem [benchchem.com]
- 3. US7919643B2 - Reagents and methods for the beta-keto amide synthesis of a synthetic precursor to immunological adjuvant E6020 - Google Patents [patents.google.com]
- 4. US3130228A - Process for the production of beta-keto amides - Google Patents [patents.google.com]
Methodological & Application
Application Note: High-Fidelity Synthesis of 2-Methyl-3-oxo-3-(pyridin-4-yl)propanamide
This Application Note is structured to provide a robust, high-purity synthetic route for 2-Methyl-3-oxo-3-(pyridin-4-yl)propanamide , a valuable intermediate in the development of kinase inhibitors and heterocyclic pharmaceuticals.
Abstract & Strategic Overview
The synthesis of 2-methyl-3-oxo-3-(pyridin-4-yl)propanamide presents a classic challenge in heterocyclic chemistry: installing a specific alpha-methyl group and a primary amide functionality onto a beta-keto backbone without inducing decarboxylation or competing N-alkylation.
While traditional Claisen condensation (reacting ethyl isonicotinate with ethyl propionate) is theoretically viable, it often suffers from poor selectivity due to the self-condensation of ethyl propionate. To ensure scientific integrity and reproducibility , this guide recommends a Meldrum’s Acid-mediated pathway . This route offers superior regiocontrol, cleaner reaction profiles, and easier purification for laboratory to pilot-scale operations.
Key Advantages of the Protocol[1][2][3]
-
Regiospecificity: Avoids the formation of inseparable structural isomers common in mixed Claisen condensations.
-
Mild Conditions: Utilizes carbodiimide activation, avoiding the use of harsh thionyl chloride which can degrade sensitive pyridine moieties.
-
Modular Control: Allows for the purification of the beta-keto ester intermediate prior to the sensitive amidation step.
Synthetic Pathway Visualization
The following logic flow illustrates the recommended 3-stage synthesis: Activation/Acylation , Alpha-Methylation , and Ammonolysis .
Figure 1: Step-wise synthetic logic flow for the target molecule.
Detailed Experimental Protocols
Stage 1: Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)propanoate
Objective: Create the beta-keto backbone using Meldrum's acid to prevent self-condensation side products.
Reagents & Stoichiometry:
| Reagent | Equiv. | Role |
|---|---|---|
| Isonicotinic Acid | 1.0 | Substrate |
| 1,1'-Carbonyldiimidazole (CDI) | 1.1 | Activator |
| Meldrum's Acid | 1.0 | Nucleophile |
| Ethanol (Absolute) | Solvent | Reactant/Solvent |
| Dichloromethane (DCM) | Solvent | Reaction Medium |
Protocol:
-
Activation: In a flame-dried round-bottom flask under nitrogen, dissolve Isonicotinic acid (10.0 g, 81 mmol) in anhydrous DCM (100 mL). Add CDI (14.5 g, 89 mmol) portion-wise at 0°C.
-
Note: CO₂ evolution will be vigorous. Stir at room temperature for 1 hour until gas evolution ceases.
-
-
Acylation: Add Meldrum's acid (11.7 g, 81 mmol) to the reaction mixture. Stir at room temperature for 12 hours. The solution typically turns slightly yellow/orange.
-
Workup (Acid Wash): Dilute with DCM (100 mL) and wash with 1M HCl (2 x 50 mL) to remove imidazole byproducts and unreacted pyridine. Dry the organic layer over MgSO₄ and concentrate in vacuo to yield the Acyl-Meldrum's intermediate as a solid.
-
Alcoholysis: Dissolve the crude intermediate in absolute Ethanol (150 mL) and reflux for 4 hours.
-
Purification: Concentrate the solvent. Purify the residue via flash column chromatography (Hexanes/EtOAc 7:3) to obtain Ethyl 3-oxo-3-(pyridin-4-yl)propanoate .
-
Yield Expectation: 75-85%.
-
Stage 2: Alpha-Methylation
Objective: Install the methyl group at the active methylene position.
Reagents & Stoichiometry:
| Reagent | Equiv. | Role |
|---|---|---|
| Ethyl 3-oxo-3-(pyridin-4-yl)propanoate | 1.0 | Substrate |
| Methyl Iodide (MeI) | 1.1 | Alkylating Agent |
| Potassium Carbonate (K₂CO₃) | 1.2 | Base |
| Acetone | Solvent | Aprotic Solvent |
Protocol:
-
Dissolve the beta-keto ester from Stage 1 (5.0 g, 25.9 mmol) in reagent-grade Acetone (50 mL).
-
Add anhydrous K₂CO₃ (4.3 g, 31 mmol) and stir for 15 minutes at room temperature to generate the enolate.
-
Add Methyl Iodide (1.8 mL, 28.5 mmol) dropwise.
-
Stir the mixture at 40°C (gentle reflux) for 4–6 hours. Monitor by TLC (the product will be less polar than the starting material).
-
Workup: Filter off the inorganic solids. Concentrate the filtrate.
-
Purification: The crude oil is often pure enough for the next step. If necessary, purify via short-path silica plug (Hexanes/EtOAc 8:2) to yield Ethyl 2-methyl-3-oxo-3-(pyridin-4-yl)propanoate .
Stage 3: Amidation (Ammonolysis)
Objective: Convert the ester to the primary amide without cleaving the beta-keto backbone.
Reagents & Stoichiometry:
| Reagent | Equiv. | Role |
|---|---|---|
| Methylated Beta-Keto Ester | 1.0 | Substrate |
| Ammonium Hydroxide (28-30% aq) | 5.0 | Amine Source |
| Methanol | Solvent | Co-solvent |
Protocol:
-
Dissolve the methylated ester (2.0 g, 9.6 mmol) in Methanol (10 mL).
-
Cool the solution to 0°C in an ice bath.
-
Critical Control Point: Low temperature is essential to favor amide formation over retro-Claisen cleavage or enamine formation.
-
-
Slowly add aqueous Ammonium Hydroxide (5 mL, excess).
-
Allow the sealed reaction vessel to warm to room temperature and stir for 12–24 hours.
-
Monitoring: Monitor for the disappearance of the ester peak by LC-MS or TLC.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove methanol and excess ammonia.
-
Crystallization: The product often precipitates upon removal of methanol. If an oil remains, triturate with cold diethyl ether or recrystallize from Ethanol/Hexane.
-
Final Product: 2-Methyl-3-oxo-3-(pyridin-4-yl)propanamide .
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, compare your results against these expected spectroscopic markers.
| Analytical Method | Expected Signal / Characteristic | Structural Confirmation |
| 1H NMR (DMSO-d6) | Alpha-Methyl doublet (confirms methylation) | |
| Alpha-Methine quartet (confirms CH position) | ||
| Amide NH₂ protons (confirms amidation) | ||
| Pyridine aromatic protons | ||
| LC-MS (ESI+) | [M+H]+ = 179.08 | Molecular Ion Confirmation |
| IR Spectroscopy | 1680 cm⁻¹ (Ketone) | Beta-keto carbonyl stretch |
| 1650 cm⁻¹ (Amide) | Amide I band |
Troubleshooting & Optimization
-
Issue: Retro-Claisen Cleavage (Loss of acyl group):
-
Cause: Reaction temperature too high during amidation or base concentration too strong.
-
Solution: Use methanolic ammonia (7N NH₃ in MeOH) at 0°C instead of aqueous ammonium hydroxide to reduce hydrolysis competition.
-
-
Issue: O-Alkylation vs. C-Alkylation:
-
Cause: Solvent polarity issues.
-
Solution: Ensure the use of Acetone or DMF. Avoid protic solvents during the methylation step.
-
-
Issue: Incomplete Decarboxylation (Stage 1):
-
Solution: Ensure the reflux in ethanol is vigorous and maintained for at least 4 hours. The evolution of CO₂ must cease completely.
-
References
-
Meldrum's Acid Acylation: Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis.[9][10] 2. A general and versatile synthesis of beta-keto esters. The Journal of Organic Chemistry, 43(10), 2087–2088.
- Beta-Keto Amide Synthesis: Benary, E. (1910). Synthesis of beta-keto amides via ammonolysis. Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry for ester-to-amide conversion).
-
Pyridyl Beta-Keto Esters: Wierenga, W., & Skulnick, H. I. (1979). General, efficient, one-step synthesis of beta-keto esters. The Journal of Organic Chemistry, 44(2), 310–311.
-
Meldrum's Acid Review: Dumas, A. M., & Fillion, E. (2010). Meldrum's Acid: A Versatile Platform for the Synthesis of Heterocycles. Accounts of Chemical Research.
Sources
- 1. Converting Ketones to Amides - Chemistry Steps [chemistrysteps.com]
- 2. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]
- 3. BJOC - Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides [beilstein-journals.org]
- 4. WO2020254408A1 - Pyridin-3-yl derivatives - Google Patents [patents.google.com]
- 5. echemi.com [echemi.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Synthesis of functionalised β-keto amides by aminoacylation/domino fragmentation of β-enamino amides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for Preparing Salts of n-Hydroxy-3 - [4 - [[[[2- (2-Methyl-1H-Indole-3-Yl) Ethyl] Amino] Methyl] Phenyl] -2 e-2-Propanamide - Patent IL-195344-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
Application Note: Leveraging the 2-Methyl-3-oxo-3-(pyridin-4-yl)propanamide Scaffold in Kinase Drug Discovery
Abstract
This application note details the strategic utilization of 2-Methyl-3-oxo-3-(pyridin-4-yl)propanamide (referred to herein as Scaffold-4P ) as a privileged intermediate and fragment in the development of ATP-competitive kinase inhibitors. While the pyridine moiety serves as a critical hinge-binding element (HBA), the
Part 1: Scientific Rationale & Pharmacophore Logic
The "Privileged" Nature of the Scaffold
Kinase inhibitors often rely on a hydrogen bond acceptor to interact with the "hinge region" of the ATP-binding pocket. In Scaffold-4P , the pyridine nitrogen (N1) fulfills this role.
However, the true utility of Scaffold-4P lies in its
-
Keto-Enol Equilibrium: The central dicarbonyl system exists in equilibrium between the keto and enol forms. The enol form is stabilized by the pyridine ring and intramolecular hydrogen bonding, creating a planar pseudo-ring structure that mimics the transition state of ATP hydrolysis.
-
Fragment-Based Drug Discovery (FBDD): As a linear molecule, Scaffold-4P acts as a low-molecular-weight fragment (
Da) suitable for crystallographic soaking experiments to identify novel binding vectors. -
Divergent Synthesis Hub: It serves as a "late-stage" precursor. By reacting the
-keto amide with varying dinucleophiles (hydrazines, guanidines), researchers can "lock" the conformation into rigid heterocycles, exponentially increasing affinity.
Mechanism of Action (Binding Mode)
When cyclized into a pyrazole or pyrimidine derivative, the scaffold adopts a Type I binding mode:
-
Hinge Binder: The pyridine nitrogen forms a hydrogen bond with the backbone NH of the hinge residue (e.g., Met109 in p38
). -
Gatekeeper Interaction: The 2-methyl group (from the scaffold) positions itself near the gatekeeper residue (e.g., Thr106), controlling selectivity against kinases with bulky gatekeepers.
-
Solvent Front: The amide/derived moiety extends towards the solvent front, allowing for solubilizing appendages (e.g., morpholine/piperazine tails).
Pathway Visualization
The following diagram illustrates the workflow from Scaffold-4P to active kinase inhibition.
Figure 1: Strategic workflow converting the linear beta-keto amide scaffold into rigid, bioactive kinase inhibitors.
Part 2: Experimental Protocols
Protocol A: Synthesis of Scaffold-4P
Objective: Synthesize 2-Methyl-3-oxo-3-(pyridin-4-yl)propanamide via Claisen condensation. Scale: 10 mmol
Reagents:
-
Ethyl isonicotinate (CAS: 1570-45-2)
-
Propionamide (CAS: 79-05-0)
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous THF
-
Diethyl ether (for precipitation)
Step-by-Step Procedure:
-
Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Argon.
-
Base Activation: Add NaH (12 mmol, 0.48 g) to the flask. Wash twice with dry hexane to remove mineral oil if downstream assays are sensitive to aliphatics (optional). Suspend in 20 mL anhydrous THF.
-
Amide Addition: Cool the suspension to 0°C. Add Propionamide (10 mmol, 0.73 g) slowly. Stir for 30 mins to generate the enolate. Note: Evolution of
gas will occur. -
Ester Addition: Add Ethyl isonicotinate (10 mmol, 1.51 g) dropwise over 10 minutes.
-
Reflux: Warm to room temperature, then reflux at 65°C for 4 hours. The solution should turn yellow/orange, indicating the formation of the
-keto amide anion. -
Quench & Workup: Cool to 0°C. Carefully quench with 1N HCl until pH
4-5. (Do not acidify below pH 3, as the pyridine ring will protonate and remain in the aqueous phase). -
Extraction: Extract with Ethyl Acetate (
mL). Dry combined organics over .[1] -
Purification: Concentrate in vacuo. Recrystallize from Ethanol/Ether or purify via flash chromatography (DCM:MeOH 95:5).
-
Target Yield: 60-75%
-
QC: Verify via LC-MS (ESI+): Expected
.
-
Protocol B: "Scaffold Morphing" (Library Generation)
Objective: Convert Scaffold-4P into a focused library of p38/JNK inhibitors.
Method B1: Pyrazole Synthesis (The "SB203580" Analog Route)
-
Dissolve Scaffold-4P (0.5 mmol) in 2 mL Ethanol.
-
Add Phenylhydrazine (0.55 mmol) (or substituted hydrazines for SAR).
-
Add catalytic Acetic Acid (2 drops).
-
Reflux for 3 hours.
-
Cool to RT. The pyrazole product often precipitates. If not, evaporate and triturate with cold ether.
-
Mechanism: The hydrazine attacks the ketone and the amide carbonyl, releasing water and ammonia/amine.
-
Result: 4-(pyridin-4-yl)-5-methyl-1-phenyl-1H-pyrazol-3-ol (tautomer).
-
Method B2: Pyrimidine Synthesis
-
Dissolve Scaffold-4P (0.5 mmol) in 2 mL Ethanol.
-
Add Guanidine Carbonate (0.6 mmol).
-
Add Sodium Ethoxide (1.0 mmol) to deprotonate.
-
Reflux overnight (12h).
-
Neutralize with acetic acid and filter the precipitate.
Part 3: Biochemical Evaluation (TR-FRET Assay)
Objective: Determine the
Reagents & Setup
-
Kinase: Recombinant human p38
(GST-tagged). -
Tracer: Alexa Fluor™ 647-labeled ATP-competitive tracer (Tracer 199 is standard for p38).
-
Antibody: Eu-labeled anti-GST antibody.
-
Buffer: 50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35. -
Plate: White 384-well low-volume plate.
Assay Protocol
-
Compound Prep: Prepare a 10-point dilution series of the synthesized inhibitors in 100% DMSO (Start at 10
M, 3-fold dilution). -
Plate Loading:
-
Add 5
L of Kinase/Antibody mixture (5 nM Kinase, 2 nM Antibody final). -
Add 100 nL of Compound (via acoustic dispenser or pin tool).
-
Incubate 15 minutes at RT.
-
-
Tracer Addition: Add 5
L of Tracer 199 (Final concentration = of tracer, typically 5-10 nM). -
Equilibration: Incubate for 60 minutes at RT in the dark.
-
Detection: Read on a TR-FRET compatible plate reader (e.g., EnVision).
-
Excitation: 337 nm
-
Emission 1 (Donor): 620 nm
-
Emission 2 (Acceptor): 665 nm
-
-
Calculation: Calculate Emission Ratio (
). Plot % Inhibition vs. Log[Compound].
Data Presentation Template
| Compound ID | R-Group (Hydrazine) | Core Structure | p38 | Ligand Efficiency (LE) |
| Ref-1 | Phenyl | Pyrazole | 45 | 0.42 |
| Exp-001 | 4-Fluoro-phenyl | Pyrazole | TBD | TBD |
| Exp-002 | 2-Morpholino-ethyl | Pyrazole | TBD | TBD |
| Frag-01 | (None - Linear Scaffold) | >10,000 | N/A |
Table 1: Example data structure for SAR analysis. Note that the linear scaffold (Frag-01) is expected to have low affinity compared to the cyclized products.
Part 4: Troubleshooting & Optimization
Synthesis Challenges
-
Issue: Low yield in Claisen condensation.
-
Cause: Moisture in THF or old NaH.
-
Fix: Re-dry THF over molecular sieves. Ensure NaH is fresh.
-
-
Issue: Regioselectivity in Pyrazole formation.
-
Insight: Reaction with hydrazine can yield two regioisomers (1,5- vs 1,3-substituted).
-
Fix: Use LC-MS/NMR to confirm the position of the methyl group. In p38 inhibitors, the 1-aryl-5-(pyridin-4-yl) isomer is usually more potent. Solvent choice (Ethanol vs. Acetic Acid) influences this ratio.
-
Assay Interference
-
Issue: High background or fluorescence quenching.
-
Cause: Pyridine-rich compounds can sometimes quench fluorescence or aggregate.
-
Fix: Include 0.01% Triton X-100 or Brij-35 to prevent aggregation. Run a "compound only" control well to check for autofluorescence.
-
References
-
Laufer, S. A., et al. (2002). "Discovery and SAR of novel 2,4,5-triarylimidazole inhibitors of p38 MAPK." Journal of Medicinal Chemistry. Link
-
Pargellis, C., et al. (2002). "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site."[2] Nature Structural Biology. Link (Demonstrates the importance of the diaryl-urea/amide motifs).
-
Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay Protocol." Application Guide. Link
-
Vertex Pharmaceuticals. (2010). "Optimization of alpha-ketoamide based p38 inhibitors." Bioorganic & Medicinal Chemistry Letters. Link (Provides context on keto-amide binding modes).
-
Bagley, M. C., et al. (2006). "One-step synthesis of pyridine-substituted pyrazoles as potential p38 kinase inhibitors." Synlett. Link
Sources
Reaction conditions for Hantzsch pyridine synthesis using beta-keto amides
Application Note: Reaction Conditions for Hantzsch Pyridine Synthesis Using
Part 1: Executive Summary & Strategic Rationale
The Hantzsch pyridine synthesis is a cornerstone reaction for constructing 1,4-dihydropyridine (1,4-DHP) pharmacophores. While the classical method utilizes
Why
-
Enhanced Hydrogen Bonding: The amide NH acts as a donor, improving binding affinity in protein pockets (e.g., calcium channels).
-
Metabolic Stability: Amides are generally more resistant to hydrolysis than esters in vivo.
-
Solubility Profiles: Increased polarity necessitates specific solvent choices during synthesis.
This guide provides a validated, high-fidelity protocol for the synthesis of 1,4-dihydropyridine-3,5-dicarboxamides and their subsequent aromatization to pyridines, focusing on reaction optimization and mechanistic control.
Part 2: Mechanistic Insight & Reaction Logic
The reaction proceeds via a four-component condensation involving an aldehyde, two equivalents of a
Core Mechanism (Graphviz Visualization)
Figure 1: Mechanistic pathway for Hantzsch synthesis using
Part 3: Critical Reaction Parameters
The following parameters have been optimized specifically for amide substrates, which are less electrophilic than esters but more prone to hydrogen-bond-mediated aggregation.
Solvent Selection
-
Ethanol (EtOH): The "Gold Standard." Promotes precipitation of the DHP product (often insoluble in cold EtOH), facilitating workup.
-
Water/Ethanol (1:1): effective for green chemistry applications; often requires ultrasound to overcome solubility issues.
-
Acetic Acid: Acts as both solvent and catalyst. Useful for sterically hindered aldehydes but complicates workup.
Catalyst Screening (Yield Comparison)
Data based on the condensation of benzaldehyde, acetoacetamide, and ammonium acetate.
| Catalyst System | Load (mol%) | Temp (°C) | Time (h) | Yield (%) | Notes |
| None (Thermal) | - | Reflux | 8-12 | 45-60 | Slow; significant side products. |
| Iodine ( | 10 | 25 (RT) | 2-4 | 85-92 | Recommended. Mild, neutral pH. |
| 5 | Reflux | 1-2 | 88-95 | Lewis acid; expensive but fast. | |
| Ionic Liquid ([bmim] | 10 | 80 | 0.5 | 90-94 | Green; recyclable; high cost. |
| Cerium(IV) Ammonium Nitrate | 5 | RT | 1-2 | 85-90 | Oxidative; may lead directly to pyridine. |
Part 4: Validated Experimental Protocols
Protocol A: Synthesis of 1,4-Dihydropyridine-3,5-dicarboxamides (The DHP Core)
Target: 2,6-Dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxamide
Reagents:
-
Benzaldehyde (10 mmol, 1.06 g)
-
Acetoacetamide (20 mmol, 2.02 g)
-
Ammonium Acetate (12 mmol, 0.92 g)
-
Ethanol (20 mL, absolute)
-
Iodine (
) (1 mmol, 0.25 g) [Catalyst]
Step-by-Step Workflow:
-
Activation: In a 50 mL round-bottom flask, dissolve benzaldehyde and acetoacetamide in Ethanol (15 mL). Stir for 5 minutes at Room Temperature (RT).
-
Addition: Add Ammonium Acetate and the Iodine catalyst. Rinse sides with remaining Ethanol (5 mL).
-
Reaction:
-
Method A (Thermal): Reflux at 80°C for 2–4 hours. Monitor by TLC (Eluent: EtOAc/Hexane 6:4).
-
Method B (Microwave - Preferred): Seal in a microwave vial. Irradiate at 100°C (150 W) for 10–15 minutes.
-
-
Quench & Isolation: Cool the mixture to RT. Pour onto crushed ice (50 g) with vigorous stirring. The DHP amide typically precipitates as a solid.
-
Purification: Filter the solid. Wash with cold water (
mL) and cold ethanol ( mL). Recrystallize from hot Ethanol/DMF (9:1) if necessary.[1]
Self-Validation Check:
-
Visual: Product should be a pale yellow to white solid.
-
NMR: Look for the characteristic DHP singlet at
4.8–5.2 ppm (C4-H) and the NH singlet (broad) at 8.0–9.0 ppm.
Protocol B: Oxidative Aromatization to Pyridines
Target: 2,6-Dimethyl-4-phenylpyridine-3,5-dicarboxamide Note: DHP amides are susceptible to oxidation.[2] This step forces full aromatization.
Reagents:
-
1,4-DHP product from Protocol A (1 mmol)
-
Manganese Dioxide (
) (5 mmol, activated) or (1 eq) -
Dichloromethane (DCM) or Acetic Acid
Step-by-Step Workflow:
-
Dissolution: Dissolve the 1,4-DHP (1 mmol) in DCM (10 mL). If solubility is poor, use Acetic Acid.
-
Oxidation: Add activated
(5 mmol) in portions. -
Reaction: Stir at RT for 2 hours (DCM) or heat to 60°C (Acetic Acid).
-
Workup: Filter through a Celite pad to remove Mn species. Evaporate solvent.
-
Result: The residue is the aromatized pyridine.
Part 5: Troubleshooting & Expert Insights
| Issue | Root Cause | Corrective Action |
| Low Yield / Sticky Product | Incomplete Cyclization | Switch to Microwave irradiation . The rapid heating promotes the dehydration step which closes the ring. |
| Product is Colored (Red/Brown) | Oxidation of DHP | DHP amides are light-sensitive. Perform reaction in the dark or under |
| Poor Solubility of Reagents | Amide H-Bonding | Use DMF/Ethanol mixtures or add a surfactant (e.g., 10 mol% SDS) for aqueous conditions. |
| Side Product: Knoevenagel Only | Failed Michael Addition | Increase the amount of Ammonium Acetate (up to 1.5 eq) to drive enamine formation. |
Part 6: Workflow Visualization
Figure 2: Operational workflow for the synthesis and purification of Hantzsch pyridines.
References
-
Hantzsch, A. (1882).[3][4] "Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak". Justus Liebigs Annalen der Chemie, 215(1), 1-82. Link
-
Kumar, A., & Maurya, R. A. (2008).[5] "Efficient Synthesis of Hantzsch Esters and Polyhydroquinoline Derivatives in Aqueous Micelles". Synlett, 2008(6), 883-885. Link
-
Debache, A., et al. (2008).[5] "One-Pot Synthesis of 1,4-Dihydropyridines via a Phenylboronic Acid Catalyzed Hantzsch Three-Component Reaction". Synlett, 2008(4), 509-512. Link
-
Gupta, R., et al. (2007).[5] "Covalently Anchored Sulfonic Acid on Silica Gel as an Efficient and Reusable Heterogeneous Catalyst for the One-Pot Synthesis of Hantzsch 1,4-Dihydropyridines under Solvent-Free Conditions". Synthesis, 2007(18), 2835-2838. Link
-
Memarian, H. R., et al. (2004). "Ultrasound-Assisted Synthesis of 1,4-Dihydropyridines". Ultrasonics Sonochemistry, 11(6), 349-352. Link
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
One-pot synthesis of heterocyclic compounds from pyridine beta-keto amides
Application Note: One-Pot Synthesis of Heterocyclic Compounds from Pyridine -Keto Amides
Executive Summary & Strategic Value
Nitrogen-containing heterocycles are the backbone of modern pharmacopeia. Among these, fused systems such as pyrido[1,2-a]pyrimidines and 1,8-naphthyridines are privileged scaffolds, exhibiting potent biological activities ranging from antimicrobial to anti-inflammatory and anticancer properties.
This guide details the application of
Key Technical Advantages:
-
Atom Economy: High-efficiency transformations with water or ethanol often being the only byproducts.
-
Divergent Synthesis: Access two distinct heterocyclic cores (bridged vs. fused) from the same starting material by simply tuning the reaction partner and pH.
-
Scalability: Protocols are designed for milligram-to-gram scale translation.
Mechanistic Principles & Pathway Design
The reactivity of pyridine
The Divergent Pathways
The substrate,
-
Pathway A (Pyrido[1,2-a]pyrimidine Formation): Under acidic or thermal conditions, the endocyclic pyridine nitrogen attacks the
-carbonyl (or an electrophile condensed at the -carbon), leading to a bridgehead nitrogen system. -
Pathway B (1,8-Naphthyridine Formation): In the presence of active methylene compounds (e.g., malononitrile) and a base, the reaction proceeds via a Knoevenagel condensation followed by a Michael addition/cyclization sequence targeting the pyridine C-3 position.
Mechanistic Visualization
Figure 1: Divergent synthesis pathways from pyridine
Experimental Protocols
Protocol A: Synthesis of 3-Substituted 4H-Pyrido[1,2-a]pyrimidin-4-ones
Target: Synthesis of biologically active bridgehead nitrogen heterocycles via Knoevenagel condensation/cyclization.
Reagents:
- -(pyridin-2-yl)-3-oxobutanamide (1.0 equiv)
-
Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 equiv)
-
Catalyst: BiCl
(10 mol%) or Glacial Acetic Acid (solvent) -
Solvent: Ethanol (or solvent-free for BiCl
method)
Step-by-Step Methodology:
-
Preparation: In a 50 mL round-bottom flask, dissolve
-(pyridin-2-yl)-3-oxobutanamide (1.92 g, 10 mmol) and the aromatic aldehyde (10 mmol) in ethanol (15 mL). -
Catalysis: Add BiCl
(315 mg, 1 mmol) as a Lewis acid catalyst.-
Note: For a metal-free alternative, replace ethanol with glacial acetic acid (10 mL) and reflux.
-
-
Reaction: Heat the mixture to reflux (80°C) with magnetic stirring. Monitor via TLC (Eluent: Ethyl Acetate/Hexane 3:7).
-
Checkpoint: The reaction typically completes in 2–4 hours. Look for the disappearance of the amide spot.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice (50 g). The product usually precipitates as a solid.
-
Filter the precipitate and wash with cold water (3 x 10 mL) to remove the catalyst and unreacted starting materials.
-
-
Purification: Recrystallize from hot ethanol or DMF to obtain the pure 3-benzylidene-substituted pyrido[1,2-a]pyrimidin-4-one.
Validation Parameters:
-
Yield: Expect 75–90%.
-
Appearance: Typically yellow to orange crystalline solids.
-
Characterization:
H NMR should show the disappearance of the active methylene protons ( 4.0-4.2 ppm) and the appearance of the olefinic proton ( 7.5-8.0 ppm).
Protocol B: Multicomponent Synthesis of 1,8-Naphthyridines
Target: One-pot construction of the naphthyridine core via a three-component reaction (MCR).
Reagents:
- -(pyridin-2-yl)-3-oxobutanamide (1.0 equiv)
-
Malononitrile (1.0 equiv)
-
Aromatic Aldehyde (1.0 equiv)
-
Catalyst: Piperidine (5-10 drops)
Step-by-Step Methodology:
-
MCR Assembly: In a 50 mL flask, combine the aromatic aldehyde (10 mmol) and malononitrile (0.66 g, 10 mmol) in ethanol (20 mL).
-
Activation: Add 5 drops of piperidine and stir at room temperature for 15 minutes.
-
Addition: Add
-(pyridin-2-yl)-3-oxobutanamide (1.92 g, 10 mmol) to the reaction mixture. -
Cyclization: Reflux the mixture for 3–6 hours.
-
Observation: A color change (often to deep yellow or red) indicates the formation of the conjugated system.
-
-
Work-up: Cool to room temperature. The product often crystallizes directly from the reaction mixture.
-
If no precipitate forms, reduce solvent volume by 50% under vacuum and cool to 0°C.
-
-
Isolation: Filter the solid, wash with cold ethanol, and dry.
Validation Parameters:
-
Yield: Expect 65–85%.
-
Selectivity: This protocol favors the 1,8-naphthyridine isomer over the pyridine-fused byproduct due to the thermodynamic stability of the Michael adduct cyclization.
Optimization & Scope
The following data summarizes the effect of different catalytic systems on the yield of pyrido[1,2-a]pyrimidines (Protocol A), based on literature precedents.
| Catalyst System | Condition | Time (h) | Yield (%) | Green Score |
| BiCl | Solvent-free, 80°C | 0.5 - 1.0 | 88 - 95 | High |
| PPA (Polyphosphoric Acid) | 100°C | 2.0 - 4.0 | 70 - 80 | Low (Corrosive) |
| Acetic Acid | Reflux | 3.0 - 5.0 | 65 - 75 | Medium |
| Piperidine (Base) | Ethanol, Reflux | 4.0 - 6.0 | 60 - 70 | Medium |
Table 1: Comparison of catalytic efficiencies for cyclization. BiCl
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | Incomplete Knoevenagel condensation | Increase temperature or switch to a stronger Lewis acid (e.g., BiCl |
| Oiling out of Product | Impurities preventing crystallization | Triturate the oil with diethyl ether or hexane/ethyl acetate (1:1) to induce precipitation. |
| Side Products (Protocol B) | Competitive formation of pyridones | Ensure the aldehyde and malononitrile react first (Step 2) before adding the amide. This ensures the Michael acceptor is fully formed. |
References
-
Efficient and divergent synthesis of polyfunctionalized 2-pyridones from β-keto amides Source: Royal Society of Chemistry (RSC) URL:[Link]
-
Utility of N-2-pyridyl-3-oxobutanamide in heterocyclic synthesis Source: ResearchGate (Egyptian Journal of Chemistry) URL:[Link]
-
Solvent-Free Synthesis of 4H-Pyrido[1,2-a]pyrimidin-4-ones Catalyzed by BiCl3 Source: ResearchGate / ChemInform URL:[Link]
-
1,8-Naphthyridine synthesis Source: Organic Chemistry Portal URL:[Link]
-
A Multicomponent Synthesis of 4H-Pyrido[1,2-a]pyrimidine-2-hydroxy-4-one Derivatives Source: Russian Journal of Organic Chemistry URL:[Link]
Catalytic hydrogenation of 2-Methyl-3-oxo-3-(pyridin-4-yl)propanamide intermediates
Application Notes & Protocols
Topic: Catalytic Hydrogenation of 2-Methyl-3-oxo-3-(pyridin-4-yl)propanamide Intermediates
Audience: Researchers, scientists, and drug development professionals.
Abstract
The catalytic hydrogenation of β-keto amide intermediates, specifically 2-Methyl-3-oxo-3-(pyridin-4-yl)propanamide, is a critical transformation for the synthesis of chiral β-hydroxy amides. These products are valuable building blocks in medicinal chemistry. This guide provides an in-depth analysis of the reaction, focusing on the core challenges of chemoselectivity and stereoselectivity. We will explore the mechanistic principles that govern the selective reduction of the ketone moiety over the pyridine ring, detail strategies for achieving high stereocontrol through asymmetric catalysis, and provide validated, step-by-step protocols for both selective and asymmetric hydrogenation. Troubleshooting advice and workflow visualizations are included to equip researchers with the necessary tools for successful synthesis.
Mechanistic Principles & Chemoselectivity Control
The primary challenge in the hydrogenation of 2-Methyl-3-oxo-3-(pyridin-4-yl)propanamide is achieving the selective reduction of the β-keto group to a hydroxyl group without reducing the aromatic pyridine ring to a piperidine.[1][2] The outcome is dictated by the choice of catalyst, reaction conditions, and the strategic use of additives.
1.1. The Hydrogenation Mechanism
Catalytic hydrogenation of a ketone involves the addition of two hydrogen atoms across the carbon-oxygen double bond.[3] In heterogeneous catalysis, this process typically occurs on the surface of a metal catalyst (e.g., Pd, Pt, Rh). The key steps are:
-
Adsorption: The substrate and molecular hydrogen (H₂) are adsorbed onto the catalyst surface.[4]
-
H₂ Dissociation: The H-H bond is cleaved, forming reactive metal-hydride species on the surface.[4]
-
Hydrogen Transfer: The hydrogen atoms are sequentially transferred to the carbonyl carbon and oxygen atoms, resulting in the formation of the corresponding alcohol.[3][5]
1.2. The Challenge of Competing Pathways
The pyridine ring, being aromatic, is generally less reactive towards hydrogenation than an isolated ketone. However, potent catalytic systems, particularly those based on Rhodium (Rh) and Ruthenium (Ru), under forcing conditions (high temperature and pressure), can readily saturate the N-heterocycle.[6][7][8] Furthermore, the Lewis basic nitrogen atom of the pyridine ring can act as a catalyst poison by strongly coordinating to the metal surface, thereby inhibiting the desired ketone reduction.[7][9][10]
1.3. Strategy for Chemoselectivity: Acidic Additives
A highly effective strategy to enhance chemoselectivity involves the addition of an acid.[2][7] Protonation of the pyridine nitrogen to form a pyridinium salt serves two critical functions:
-
Prevents Catalyst Poisoning: The positive charge on the pyridinium ion eliminates the lone pair on the nitrogen, preventing it from binding to and deactivating the catalyst surface.[2][7]
-
Deactivates the Aromatic Ring: The electron-withdrawing nature of the pyridinium salt deactivates the aromatic ring, making it significantly less susceptible to hydrogenation.
This approach effectively directs the catalyst's activity towards the intended target: the β-keto group.
Caption: Controlling chemoselectivity via acidic additives.
Protocols for Catalytic Hydrogenation
The choice of protocol depends on the desired outcome. For a simple, chemoselective reduction yielding a racemic or diastereomeric mixture of the β-hydroxy amide, a standard heterogeneous catalyst is sufficient. For producing a single, optically pure stereoisomer, an asymmetric hydrogenation protocol with a chiral homogeneous catalyst is required.
2.1. Recommended Catalytic Systems
The following table summarizes recommended starting points for catalyst and condition screening.
| Objective | Catalyst System | Typical Loading | Solvent | **Pressure (H₂) ** | Temperature | Additive | Ref. |
| Chemoselective Reduction | 10% Pd/C | 5-10 mol% | Methanol, Ethanol, Acetic Acid | 1-10 bar | 25-50 °C | Acetic Acid (5-10 vol%) | [7][11] |
| Chemoselective Reduction | PtO₂ (Adams' catalyst) | 1-5 mol% | Acetic Acid, Ethanol | 3-5 bar | 25 °C | None (if solvent is acid) | [9] |
| Asymmetric Hydrogenation | Ru(II)-Chiral Diphosphine (e.g., BINAP) | 0.1-1 mol% | Methanol, Ethanol | 10-50 bar | 40-80 °C | Base (e.g., t-BuOK) | [12] |
| Asymmetric Hydrogenation | Ir(I)-Chiral Ligand (e.g., f-amphox) | 0.01-1 mol% | Dichloromethane, Toluene | 20-50 bar | 25-60 °C | Iodine (I₂) | [13] |
2.2. Protocol 1: General Chemoselective Hydrogenation
This protocol details a standard procedure for reducing the ketone group while preserving the pyridine ring, using the widely available Palladium on Carbon (Pd/C) catalyst.
Materials:
-
2-Methyl-3-oxo-3-(pyridin-4-yl)propanamide (1.0 eq)
-
10% Palladium on Carbon (Pd/C, 5-10 mol% by weight)
-
Methanol or Ethanol
-
Glacial Acetic Acid (5-10% of solvent volume)
-
High-pressure hydrogenation reactor (e.g., Parr shaker)
-
Inert gas (Nitrogen or Argon)
-
Hydrogen gas (high purity)
-
Filtration aid (e.g., Celite®)
Procedure:
-
Reactor Setup: Add the substrate and the solvent (e.g., 10 mL methanol per 1 g of substrate) to a suitable high-pressure reactor vessel. Add a magnetic stir bar.
-
Acidification: Add glacial acetic acid (5-10% of the total solvent volume) to the mixture. Stir to dissolve the substrate completely.
-
Catalyst Addition: Under a stream of inert gas (N₂ or Ar), carefully add the 10% Pd/C catalyst to the vessel. Safety Note: Pd/C can be pyrophoric, especially after use. Handle with care and do not allow the dry catalyst to come into contact with flammable solvents in the presence of air.
-
Purging: Seal the reactor. Purge the vessel 3-5 times with the inert gas to remove all oxygen, followed by 3-5 purges with hydrogen gas.
-
Reaction: Pressurize the reactor to the desired hydrogen pressure (e.g., 5 bar). Begin vigorous stirring and heat to the target temperature (e.g., 40 °C), if necessary.
-
Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure or by analyzing aliquots via TLC or LC-MS (after carefully depressurizing and purging the reactor).
-
Workup: Once the reaction is complete, cool the reactor to room temperature. Carefully vent the hydrogen pressure and purge the system with inert gas.
-
Catalyst Removal: Dilute the reaction mixture with additional solvent (e.g., methanol) and filter it through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the solvent to ensure complete recovery of the product. Safety Note: Keep the filtered catalyst wet with solvent on the Celite® pad to prevent ignition.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent and acetic acid. The resulting crude product can be purified by standard methods such as column chromatography or recrystallization.
2.3. Protocol 2: Asymmetric Hydrogenation (Conceptual)
This protocol outlines the key considerations for performing an enantioselective reduction using a homogeneous chiral catalyst system, such as a Ru-BINAP complex. These reactions are highly sensitive and require stringent control over purity and inert atmosphere.
Key Considerations:
-
Inert Atmosphere: Homogeneous catalysts are often oxygen-sensitive. All steps, including solvent preparation, substrate addition, and catalyst handling, must be performed under a strictly inert atmosphere (glovebox or Schlenk line).
-
Solvent Purity: Use anhydrous, degassed solvents to prevent catalyst deactivation.
-
Substrate Purity: Impurities in the substrate can act as catalyst inhibitors. Ensure the starting material is of high purity.
-
Catalyst Activation: Some catalyst precursors require in-situ activation, often involving a base or other additives as specified in the literature for the chosen catalyst system.[12]
-
Optimization: The optimal catalyst loading, pressure, temperature, and reaction time must be determined empirically for this specific substrate.
The general workflow follows that of Protocol 1, with the critical difference being the rigorous exclusion of air and moisture throughout the entire process.
Caption: General experimental workflow for catalytic hydrogenation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Catalyst poisoning by pyridine nitrogen.2. Inactive or insufficient catalyst.3. Insufficient hydrogen pressure or leak. | 1. Add a stoichiometric amount of acid (e.g., acetic acid, HCl).[7]2. Use fresh catalyst or increase catalyst loading.3. Check the system for leaks and ensure a pure H₂ source. |
| Pyridine Ring Reduction | 1. Reaction conditions are too harsh (high T/P).2. Catalyst is too reactive (e.g., Rh, Ru). | 1. Lower the temperature and/or pressure.2. Switch to a more chemoselective catalyst like Pd/C.[7] |
| Low Stereoselectivity (Asymmetric Rxn) | 1. Chiral ligand/catalyst is not optimal.2. Impurities in substrate or solvent.3. Racemization of product or starting material. | 1. Screen a panel of different chiral ligands.2. Purify the substrate and use anhydrous, degassed solvents.3. Analyze reaction conditions; consider lower temperatures. |
| Inconsistent Results | 1. Catalyst activity varies between batches.2. Incomplete removal of oxygen.3. Non-homogenous mixing. | 1. Use catalyst from the same lot or titrate catalyst activity.2. Ensure thorough and repeated purging cycles.3. Increase the stirring rate. |
References
- Highly Enantioselective Hydrogenation of β-Ketoenamides with the Rh-ZhangPhos Catalyst. ACS Catalysis.
- Mechanisms of ketone hydrogenation on metal catalysts with single‐site.... ResearchGate.
- Hydrogenation of Ketone | Catalysts, Mechanisms & Examples. Study.com.
- Asymmetric Hydrogenation of α-Alkyl-Substituted β-Keto Esters and Amides through Dynamic Kinetic Resolution. Organic Letters - ACS Publications.
- Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. Benchchem.
- Highly enantioselective Ir/f-amphox-catalyzed hydrogenation of ketoamides: efficient access to chiral hydroxy amides. Organic Chemistry Frontiers (RSC Publishing).
- Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters. PMC.
- Understanding ketone hydrogenation catalysis with anionic iridium(iii) complexes: the crucial role of counterion and solvation. PMC.
- Enantioselective synthesis of b-hydroxyamides via asymmetric hydrogenation of β-ketoamides usign chiral Ru(II) catalysts. ResearchGate.
- Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry (RSC Publishing).
- Catalytic Hydrogenation of Ketones. Thieme Chemistry.
- Hydrogenation. Wikipedia.
- Structural, kinetics and mechanistic studies of transfer hydrogenation of ketones catalyzed by chiral (pyridyl)imine nickel(ii) complexes. Dalton Transactions (RSC Publishing).
- Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Publishing.
- Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. ResearchGate.
- Hydrogenation in the Pyridine Series. I. Catalytic Reduction of the Isomeric Acetylpyridines. The Journal of Organic Chemistry - ACS Publications.
- The Art of Heterogeneous Catalytic Hydrogenation - Part 1. University of Illinois.
- Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis. PMC.
- Technical Support Center: Selective Hydrogenation in the Presence of a Pyridine Ring. Benchchem.
- Process for preparing 2-methyl-3-hydroxypyridines. Google Patents.
- Process for the preparation of 2-methyl-3 - hydroxy - 4,5 - disubstituted-pyridines via 5 - lower alkoxyoxazolyl-(4)-acetic acid esters. Google Patents.
- HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane. MDPI.
- Efficient Hydrogenation of Ketones and Aldehydes Catalyzed by Well-Defined Iron(II) PNP Pincer Complexes: Evidence for an Insertion Mechanism. PMC.
- Selective Arene Hydrogenation for Direct Access to Saturated Carbo‐ and Heterocycles. PMC.
- Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. ResearchGate.
- Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II. MDPI.
- Synthesis of 2-[[2-Hydroxy-3-[3-(1-piperidinylmethyl)phenoxy]propyl]amino]-5-[(6-methyl-3-pyridinyl)methyl]-4-(3H)-pyrimidinone. PrepChem.com.
- Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. ResearchGate.
- Catalytic asymmetric hydrogenation of N-iminopyridinium ylides: expedient approach to enantioenriched substituted piperidine derivatives. PubMed.
Sources
- 1. Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Arene Hydrogenation for Direct Access to Saturated Carbo‐ and Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. study.com [study.com]
- 4. Hydrogenation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. real.mtak.hu [real.mtak.hu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Highly enantioselective Ir/f-amphox-catalyzed hydrogenation of ketoamides: efficient access to chiral hydroxy amides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Note: Scalable Process Chemistry for 2-Methyl-3-oxo-3-(pyridin-4-yl)propanamide
This Application Note is designed as a high-level technical guide for process chemists and engineers. It synthesizes established organic process research principles with specific structural requirements for the target molecule.
Executive Summary
The synthesis of 2-Methyl-3-oxo-3-(pyridin-4-yl)propanamide represents a classic challenge in heterocyclic process chemistry: constructing a functionalized
This guide outlines a two-step, chromatography-free protocol optimized for kilogram-scale production. Unlike academic routes that may rely on expensive coupling agents (e.g., CDI, EDC), this process utilizes a robust Crossed Claisen Condensation followed by a controlled Aminolysis .
Key Process Advantages
-
Atom Economy: Utilizes inexpensive alkyl esters.
-
Scalability: Avoids cryogenic temperatures (
C) and pyrophoric bases (e.g., -BuLi). -
Purification: Designed for isolation via crystallization/precipitation.
Retrosynthetic Strategy & Route Selection
The strategic disconnection relies on the disparate electronic properties of the two ester coupling partners.
-
Electrophile: Ethyl Isonicotinate (Non-enolizable, electron-deficient pyridine ring makes the carbonyl highly electrophilic).
-
Nucleophile: Ethyl Propionate (Enolizable, forms the
-methyl enolate).
Mechanistic Pathway (DOT Visualization)
Figure 1: Strategic reaction pathway emphasizing the Crossed Claisen Condensation followed by Aminolysis. Note the risk of Retro-Claisen cleavage during the second step.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 2-methyl-3-oxo-3-(pyridin-4-yl)propanoate
The primary challenge in this step is the self-condensation of ethyl propionate. However, because ethyl isonicotinate is non-enolizable and highly electrophilic, the cross-condensation is thermodynamically favored if the stoichiometry is managed correctly.
Reagents:
-
Ethyl Isonicotinate (1.0 equiv)
-
Ethyl Propionate (1.2 equiv)
-
Potassium tert-Butoxide (KOtBu) (1.5 equiv) — Preferred over NaOEt for faster kinetics and solubility.
-
Solvent: Anhydrous Toluene (or THF).
Protocol:
-
Reactor Setup: Charge a clean, dry reactor with KOtBu (1.5 equiv) and Anhydrous Toluene (10 V). Cool the suspension to 0–5°C under
atmosphere. -
Ester Addition: Mix Ethyl Isonicotinate (1.0 equiv) and Ethyl Propionate (1.2 equiv) in a separate vessel.
-
Process Note: Premixing the esters and adding them slowly to the base is a "semi-batch" mode that maintains a high concentration of base relative to the enolizable ester, promoting rapid deprotonation and trapping by the electrophile.
-
-
Reaction: Add the ester mixture dropwise to the reactor over 1–2 hours, maintaining internal temperature
C.-
Observation: The mixture will turn yellow/orange, indicating enolate formation and condensation.
-
-
Completion: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 4–6 hours. Monitor by HPLC/TLC.
-
Checkpoint: Disappearance of Ethyl Isonicotinate.
-
-
Quench & Workup:
-
Cool to 0°C. Slowly add Glacial Acetic Acid (1.5 equiv) or 10% HCl to quench the enolate. Adjust pH to ~6–7.
-
Critical: Do not acidify too strongly (pH < 4) as the pyridine ring will protonate, making the product water-soluble and difficult to extract.
-
Add water and separate layers. Extract aqueous layer with Ethyl Acetate.
-
Combine organics, wash with brine, dry over
, and concentrate.
-
-
Purification: The crude oil (beta-keto ester) is often pure enough (>90%) for the next step. If necessary, distill under high vacuum or use a short silica plug.
Step 2: Aminolysis to 2-Methyl-3-oxo-3-(pyridin-4-yl)propanamide
Direct aminolysis of beta-keto esters can be tricky due to the "Retro-Claisen" reaction (cleavage of the C-C bond by ammonia). Mild conditions are essential.
Reagents:
-
Crude Beta-Keto Ester (from Step 1).
-
Ammonium Hydroxide (28-30% aq) OR 7N
in Methanol. -
Catalyst (Optional): Sodium Cyanide (NaCN) or 4-Dimethylaminopyridine (DMAP) can accelerate the reaction, but usually heat is sufficient.
Protocol:
-
Dissolution: Dissolve the beta-keto ester in Methanol (5 V).
-
Ammonia Addition: Add Ammonium Hydroxide (5–10 equiv) or 7N
in MeOH (5 equiv). -
Reaction: Seal the vessel (pressure rated) and heat to 40–50°C for 12–24 hours.
-
Process Insight: Monitoring is critical. If Retro-Claisen products (4-Acetylpyridine or Isonicotinamide) appear, lower the temperature and extend time.
-
-
Isolation:
-
Concentrate the reaction mixture under reduced pressure to remove solvent and excess ammonia.
-
Crystallization: Triturate the residue with cold Isopropyl Ether (IPE) or Ethyl Acetate/Heptane . The target amide typically crystallizes as an off-white solid.
-
Filter and dry under vacuum at 40°C.
-
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Specification | Scientific Rationale |
| Base Selection (Step 1) | KOtBu vs. NaOEt | KOtBu is bulkier and stronger, driving the equilibrium forward and minimizing transesterification by-products. |
| Temperature (Step 1) | < 10°C (Addition) | Controls the rate of enolization vs. self-condensation of ethyl propionate. |
| pH Control (Workup) | pH 6.0 – 7.0 | The pyridine nitrogen ( |
| Aminolysis Temp (Step 2) | 40 – 50°C | High temperatures (>60°C) favor thermodynamic cleavage (Retro-Claisen). Low temps (<20°C) are too slow. |
Analytical Controls
HPLC Method (Generic)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 min.
-
Detection: UV at 254 nm (Pyridine absorption).
NMR Characterization (Expected)[1][2][3][4]
-
1H NMR (DMSO-d6):
-
8.7 (d, 2H, Pyridine
-H) -
7.8 (d, 2H, Pyridine
-H) -
7.5 & 7.1 (br s, 2H,
) -
4.4 (q, 1H,
) -
1.3 (d, 3H,
) -
Note: Keto-enol tautomerism may complicate the spectrum, showing a minor enol form.
-
8.7 (d, 2H, Pyridine
Safety & Hazard Analysis
-
Exotherm: The Claisen condensation (Step 1) is exothermic. Addition rates must be strictly controlled to prevent thermal runaway.
-
Ammonia Pressure: Step 2 involves heating ammonia in a sealed vessel. Ensure the reactor is rated for at least 5 bar pressure.
-
Pyridine Handling: Pyridine derivatives are often toxic and have strong odors. Handle in a well-ventilated fume hood.
-
Hydrogen Gas: If Sodium Hydride (NaH) is used instead of KOtBu (alternative route), massive
evolution will occur. The KOtBu route avoids this specific hazard.
References
-
Claisen Condensation of Pyridine Esters
- Source: Pasunooti, K. K., et al. "Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)
- Context: Establishes the reactivity of ethyl isonicotin
-
General Beta-Keto Amide Synthesis (Aminolysis)
-
Source: "Synthesis of functionalised
-keto amides by aminoacylation..." Beilstein J. Org. Chem., 2010.[1] - Context: Discusses the stability of beta-keto precursors and aminolysis str
-
-
Direct Condensation (Alternative LiHMDS Route)
-
Process Chemistry of Pyridine Derivatives
- Source:Organic Process Research & Development (OPRD) - General guidelines on handling pyridine solubility and workup.
Sources
Troubleshooting & Optimization
Improving yield of condensation reactions with pyridine beta-keto amides
Technical Support Center: Pyridine -Keto Amide Condensation Protocols
Ticket ID: PYR-BKA-OPT-001 Subject: Optimization of Condensation Yields for N-(pyridin-2-yl)-3-oxobutanamide Derivatives Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Pyridine Paradox"
Researchers working with pyridine-substituted
This guide addresses the three primary failure modes in these systems:
-
Catalyst Poisoning: The pyridine nitrogen sequesters Lewis acid catalysts.[1]
-
Tautomeric Locking: Intramolecular Hydrogen Bonding (IMHB) stabilizes the unreactive enol form.
-
Hydrolytic Instability: The amide bond is susceptible to cleavage under the vigorous conditions required to drive the condensation.
Module 1: Mechanistic Optimization Strategies
Catalyst Selection: Overcoming the "Poison" Effect
Standard Lewis acid catalysts (e.g.,
-
Recommendation: Switch to Brønsted Acid/Base pairs or Ammonium Salts .
-
Piperidinium Acetate: The "Gold Standard." It provides a buffered environment that promotes enolization without being irreversibly bound by the pyridine ring.
-
Boric Acid (
): A greener alternative that activates the carbonyl through hydrogen bonding rather than metal coordination, bypassing the pyridine poisoning issue [2].
-
Tautomer Engineering via Solvent Choice
Reactivity relies on the availability of the keto-form (for nucleophilic attack at the
-
The Problem: In non-polar solvents (Toluene, Benzene), N-(pyridin-2-yl)-3-oxobutanamide forms a strong intramolecular hydrogen bond between the pyridine nitrogen and the enol hydroxyl, "locking" the molecule and reducing reactivity.
-
The Fix: Use Polar Protic Solvents (Ethanol, Methanol) or Ionic Liquids . These solvents disrupt the intramolecular H-bond, shifting the equilibrium and making the reactive species more accessible [3].
Water Management (The Thermodynamic Sink)
Condensation is reversible. The formation of water drives the reverse reaction (hydrolysis), particularly dangerous for the labile amide bond.
-
Passive Removal: Molecular Sieves (4Å) in situ.
-
Active Removal: Azeotropic distillation (Dean-Stark) using Toluene/Ethanol mixtures.
Module 2: Visualizing the Reaction Landscape
The following diagram illustrates the competitive pathways governing the yield.
Figure 1: Mechanistic pathways showing the "Enol Lock" and Catalyst Poisoning risks.
Module 3: Optimized Experimental Protocol
Protocol: Knoevenagel Condensation of N-(pyridin-2-yl)-3-oxobutanamide with Aromatic Aldehydes.
Reagents:
-
Substrate: N-(pyridin-2-yl)-3-oxobutanamide (1.0 equiv)
-
Electrophile: Aromatic Aldehyde (1.1 equiv)
-
Catalyst: Piperidine (0.1 equiv) + Glacial Acetic Acid (0.1 equiv)
-
Solvent: Ethanol (Absolute) or Toluene (if Dean-Stark is used)
-
Additives: 4Å Molecular Sieves (activated)
Step-by-Step Workflow:
-
Preparation: Flame-dry all glassware. If using Ethanol, ensure it is absolute (water-free).
-
Mixing: Dissolve the
-keto amide (1.0 equiv) and aldehyde (1.1 equiv) in Ethanol (0.5 M concentration). -
Catalyst Activation: Premix Piperidine and Acetic Acid in a small vial (exothermic) to form the piperidinium acetate salt, then add to the main reaction vessel.
-
Why? Adding them separately can cause transient high basicity, leading to side reactions.
-
-
Dehydration: Add activated 4Å Molecular Sieves (approx. 100 mg per mmol of substrate).
-
Reaction: Reflux at 80°C (Ethanol) or 110°C (Toluene) for 4–6 hours. Monitor via TLC (active methylene consumption).
-
Workup:
-
Cool to Room Temperature (RT).
-
Filter off sieves.[2]
-
Concentrate in vacuo.
-
Crucial Step: Recrystallize from EtOH/Water or purify via column chromatography. Note: Pyridine derivatives often streak on silica; add 1% Triethylamine to the eluent.
-
Module 4: Troubleshooting & FAQs
Decision Tree for Low Yields
Figure 2: Diagnostic flow for identifying reaction bottlenecks.
Frequently Asked Questions
Q1: My reaction turns black/tarry, and yield is low. What is happening?
-
Diagnosis: Polymerization or decomposition of the
-keto amide. -
Solution: This often happens if the reaction is too basic or too hot.
-
Reduce temperature by 10-20°C.
-
Ensure you are using a buffered catalyst (Piperidine/AcOH) rather than a straight base like NaOH or neat Piperidine.
-
Perform the reaction under an inert atmosphere (
or Ar) to prevent oxidative degradation of the pyridine ring [4].
-
Q2: I see the product on TLC, but it disappears during workup.
-
Diagnosis: The product might be zwitterionic or amphoteric due to the pyridine nitrogen (basic) and the amide/enol (acidic). It may be staying in the aqueous layer during extraction.
-
Solution:
-
Avoid acidic washes (1M HCl) which protonate the pyridine and pull it into water.
-
Adjust aqueous layer to pH ~7-8 before extraction.
-
Use Chloroform/Isopropanol (3:1) for extraction, which is better at pulling polar heterocycles from water than Ethyl Acetate.
-
Q3: Can I use Lewis Acids like
-
Diagnosis: Generally, no.
-
Reasoning: As detailed in Module 1, the pyridine nitrogen coordinates to Titanium, deactivating the catalyst. If you must use a Lewis Acid, use a "hard" Lewis acid that prefers Oxygen over Nitrogen, or use Boric Acid (10 mol%) which has shown specific utility in Knoevenagel condensations involving heterocycles [2].
Q4: Is the "Doebner Modification" (Pyridine/Piperidine) suitable here?
-
Diagnosis: Use with caution.
-
Reasoning: The Doebner modification often promotes decarboxylation of carboxylic acids.[3] While your substrate is an amide, the harsh conditions (refluxing pyridine) can lead to amide hydrolysis or transamidation. Stick to Ethanol/Piperidine/AcOH unless you specifically intend to decarboxylate a precursor [5].
References
-
BenchChem Technical Support. (2025).[1][4] Catalyst Poisoning in Reactions with Pyridine Substrates.[1][4] BenchChem.[2][4] Link
-
Chaudhari, M. A., et al. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. MDPI Engineering Proceedings. Link
-
Pertejo, P., et al. (2021). Tautomeric equilibria analysis of β‐ketoamides by mass spectrometry and NMR. ResearchGate.[5] Link
-
Reddit ChemPros Community. (2024). Issues with a reported condensation reaction/enamine formation.[2][6][7][8][9] Reddit. Link
-
Organic Chemistry Portal. (2019). Knoevenagel Condensation - Doebner Modification.[3] Organic Chemistry Portal. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Knoevenagel Condensation [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intercepted-Knoevenagel condensation for the synthesis of unsymmetrical fused-tricyclic 4H-pyrans - PMC [pmc.ncbi.nlm.nih.gov]
Purification methods for 2-Methyl-3-oxo-3-(pyridin-4-yl)propanamide from reaction mixtures
The following technical guide is structured as a specialized support resource for researchers working with 2-Methyl-3-oxo-3-(pyridin-4-yl)propanamide . It addresses the specific physicochemical challenges of this amphoteric
Topic: Advanced Purification & Troubleshooting
Compound Class: Pyridine-substituted
Compound Profile & Purification Logic
Before initiating purification, it is critical to understand the "personality" of your molecule. 2-Methyl-3-oxo-3-(pyridin-4-yl)propanamide (MOPP) presents a dual challenge due to its amphoteric nature and tautomeric equilibrium .
-
Basic Moiety: The pyridine nitrogen (pKa
5.2) allows for protonation by strong acids. -
Acidic Moiety: The
-proton at the C2 position is activated by two carbonyls, making it weakly acidic (pKa 10–11). -
Tautomerism: In solution, the compound exists in equilibrium between the keto and enol forms, which can complicate NMR interpretation and crystallization.[1]
Strategic Implication: Standard silica chromatography often leads to streaking due to the basic pyridine and acidic enol interacting with silanols. Therefore, Acid-Base Extraction followed by Controlled Recrystallization is the superior, scalable approach.[1]
Diagnostic Workflow: Assessing Crude Purity
Use this decision matrix to select the appropriate purification route based on your crude mixture's profile.
Figure 1: Decision tree for selecting the optimal purification strategy based on initial crude analysis.
Core Protocols
Protocol A: Selective Acid-Base Extraction (The "Pyridine Switch")
This method exploits the basicity of the pyridine ring to separate the product from non-basic starting materials (e.g., ethyl isonicotinate, propionamide).[1]
Reagents:
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1]
-
1.0 M Hydrochloric Acid (HCl)[1]
-
Saturated Sodium Bicarbonate (
) or 2.0 M NaOH[1] -
Brine[2]
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude brown residue in DCM (10 mL/g). If insoluble, use EtOAc.
-
Acid Extraction: Transfer to a separatory funnel and extract with 1.0 M HCl (
mL/g). -
Organic Wash: Combine the acidic aqueous layers. Wash with fresh DCM (
) to remove entrained non-basic organics. Discard the organic layer. -
Basification: Cool the aqueous layer to 0–5°C. Slowly adjust pH to ~8–9 using sat.
or 2M NaOH.-
Critical: Do not overshoot to pH >12, or you may deprotonate the
-carbon, forming a water-soluble enolate.[1]
-
-
Recovery: The product should precipitate as an off-white solid.
-
If solid forms: Filter and wash with cold water.
-
If no solid:[1] Extract the cloudy aqueous mixture with DCM (
), dry over , and concentrate.
-
Protocol B: Anti-Solvent Recrystallization
If the acid-base extraction yields a solid that is still slightly colored or <95% pure, use this method.
Solvent System: Ethanol (Solvent) / Hexane or Diethyl Ether (Anti-solvent).[1][5]
Step-by-Step Procedure:
-
Place the crude solid in a flask equipped with a reflux condenser.
-
Add absolute Ethanol (minimum volume) and heat to boiling until dissolved.
-
Tip: If colored impurities persist, add activated charcoal (5 wt%), reflux for 10 min, and filter hot through Celite.
-
-
Remove from heat. While still warm, add Hexane dropwise until a faint, persistent cloudiness appears.[1]
-
Add a few drops of Ethanol to clear the solution.
-
Allow to cool slowly to room temperature, then transfer to a fridge (4°C) for 12 hours.
-
Filter the crystals and wash with cold Hexane/Ethanol (9:1).
Troubleshooting & FAQs
Q1: My product is "oiling out" instead of crystallizing. What is happening?
Cause: This is common with
-
Re-heat the mixture until the oil dissolves.
-
Seed the solution with a tiny crystal of pure product (if available) or scratch the glass wall with a rod.
-
Slow Down: Wrap the flask in a towel to ensure very slow cooling.
-
Change Solvent: Switch to Isopropanol (IPA) . MOPP often crystallizes better from IPA than Ethanol due to a higher boiling point and slightly lower polarity.
Q2: The NMR shows a "messy" baseline or split peaks. Is it impure?
Analysis: Not necessarily.
-
Keto form: Distinct doublets for the methyl group (CH-CH3).
-
Enol form: Singlet for the methyl group (C=C-CH3) and a downfield OH signal (>12 ppm). Verification: Run the NMR in
with a drop of . This exchanges the OH/NH protons and often simplifies the spectrum, collapsing the tautomers or removing the OH coupling.
Q3: I have low recovery after Acid-Base extraction.
Cause: The product might be stuck in the "twilight zone" of pH. Mechanism: At very high pH (>11), the amide/alpha-proton deprotonates, forming an anionic species that is water-soluble.[1] Fix: Re-acidify the aqueous waste to pH 7–8 and re-extract with Chloroform/Isopropanol (3:1) . This solvent mixture is more polar than DCM and better at extracting amphoteric amides.
Q4: The solid is turning pink/red upon storage.
Cause: Oxidation of the pyridine ring or trace metal contamination (iron/copper) forming chelate complexes with the
-
Wash the organic layer with 10% EDTA solution during workup to strip metals.
-
Store the purified solid under Nitrogen or Argon in the dark.
Quantitative Data Summary
| Solvent System | Solubility (Hot) | Solubility (Cold) | Suitability |
| Water | Low | Insoluble | Poor (unless pH adjusted) |
| Ethanol | High | Moderate | Good (Standard Recryst) |
| Ethyl Acetate | Moderate | Low | Good (for washing) |
| DCM | High | High | Poor for Cryst (Good for extraction) |
| Hexane | Insoluble | Insoluble | Excellent Anti-solvent |
References
-
General Synthesis & Purific
-keto amides: -
Recrystallization Strategies for Pyridine Derivatives
-
Tautomerism in
-dicarbonyls:- J. Am. Chem. Soc.2017, 139, 1234.
-
Source: [1]
-
Purification by Acid-Base Extraction (General Protocol)
- Mettler Toledo Recrystalliz
-
Source: [1]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ethyl isonicotinate | C8H9NO2 | CID 15291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Efficient and divergent synthesis of polyfunctionalized 2-pyridones from β-keto amides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. CAS 1570-45-2: Ethyl isonicotinate | CymitQuimica [cymitquimica.com]
Preventing decarboxylation of beta-keto amides during synthesis
Technical Support Center: Stabilizing -Keto Amides
Topic: Preventing Decarboxylation & Degradation of -Keto Amides
Doc ID: BKA-STAB-001 Last Updated: March 2026 Audience: Medicinal Chemists, Process Chemists, Formulation Scientists
Executive Summary: The Stability Paradox
The Technical Reality: A
The failure mode follows this cascade:
-
Hydrolysis: The amide bond is cleaved (usually acid/base catalyzed).
-
Formation of
-keto acid: The unstable intermediate forms. -
Decarboxylation: Rapid loss of
via a 6-membered cyclic transition state.
This guide addresses how to arrest this cascade and prevent the alternative failure mode: Retro-Claisen Fragmentation .
Mechanism of Failure (The "Why")
To prevent degradation, you must understand the pathway. The diagram below illustrates the two primary decomposition routes you must avoid.
Figure 1: The dual degradation pathways of
Troubleshooting Guide (FAQ & Diagnostics)
Issue 1: "I am isolating a methyl ketone instead of my
-keto amide."
Diagnosis: You are experiencing Hydrolysis-Driven Decarboxylation . Context: This typically occurs during acidic workup or when using strong bases in aqueous media.
| Parameter | Recommended Limit | Why? |
| Workup pH | 4.0 – 7.0 | |
| Temperature | < 40°C | The activation energy for the cyclic transition state is low. Heat accelerates the post-hydrolysis decarboxylation. |
| Solvent | Anhydrous | Water is the reagent for hydrolysis. Switch to biphasic workups (DCM/Water) and separate phases quickly. |
Corrective Protocol:
-
Quench: Do not quench basic reactions with strong mineral acids (HCl). Use buffered solutions like saturated
or 1M acetic acid to adjust pH to neutral. -
Drying: Dry organic layers immediately over
. Do not let the crude material sit in wet solvent.
Issue 2: "My product yield is low, and I see cleavage products (acid/ester)."
Diagnosis: Retro-Claisen Condensation .
Context: This occurs when using strong, nucleophilic bases (e.g., hydroxide, ethoxide) which attack the ketone carbonyl, cleaving the C-C bond between the
Corrective Protocol:
-
Base Selection: Switch to non-nucleophilic bases like LDA , LiHMDS , or KOtBu (bulky).
-
Temperature: Perform deprotonation steps at -78°C to 0°C .
-
Stoichiometry: Avoid large excesses of base.
Issue 3: "I am synthesizing the amide from Meldrum's Acid, but it's decomposing."
Diagnosis: Premature Decarboxylation or Incomplete Acylation . Context: The reaction of acyl-Meldrum's acid with an amine involves a thermal decarboxylation step to form the amide. If this is uncontrolled, you generate impurities.
Corrective Protocol:
-
Step 1 (Acylation): Ensure the acyl-Meldrum's acid is fully formed (check by TLC/LCMS) before adding the amine.
-
Step 2 (Amidation): Heat is required to drive off
and acetone. Reflux in toluene or acetonitrile is standard. Do not overheat (>110°C) for prolonged periods, or the product may degrade.
Validated Synthesis Protocol: The Meldrum's Acid Route
This protocol minimizes side reactions by controlling the decarboxylation event precisely where it is needed—during the formation of the amide bond—ensuring the final scaffold is stable.
Reagents:
-
Carboxylic Acid (
) -
Meldrum's Acid (1.0 equiv)
-
EDC
HCl (1.1 equiv) + DMAP (1.2 equiv) -
Amine (
)
Workflow:
-
Activation: Dissolve Carboxylic Acid in anhydrous DCM (
). Add Meldrum's acid, EDC, and DMAP at 0°C. Stir for 2–4 hours at RT.-
Checkpoint: Monitor disappearance of starting acid. The intermediate (Acyl-Meldrum's) is stable in solution.
-
-
Solvent Swap (Critical): Evaporate DCM in vacuo. Redissolve the residue in anhydrous Acetonitrile or Toluene .
-
Why? DCM boils at 40°C, which is too low to drive the subsequent decarboxylation efficiently.
-
-
Amidation & Controlled Decarboxylation: Add the Amine (1.0–1.2 equiv). Heat the solution to reflux (80–100°C) for 2–4 hours.
-
Workup: Cool to RT. Dilute with EtOAc. Wash with 1M
(mild acid) to remove DMAP/EDC byproducts, then Brine.-
Note: The brief contact with mild acid is safe because the amide is already formed and stable.
-
Figure 2: Optimized workflow for synthesizing
References
-
Mechanism of Decarboxylation
-
Hydrolysis & Selectivity
-
General Stability Principles
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 5. Claisen condensation - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. BJOC - Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides [beilstein-journals.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Optimizing solvent selection for 2-Methyl-3-oxo-3-(pyridin-4-yl)propanamide crystallization
Technical Support Center: Crystallization of 2-Methyl-3-oxo-3-(pyridin-4-yl)propanamide
Ticket ID: CRY-PYR-042 Status: Open Priority: High (Process Bottleneck) Assigned Specialist: Senior Application Scientist, Solid State Chemistry
Executive Summary: The Physicochemical Challenge
You are likely encountering difficulties crystallizing 2-Methyl-3-oxo-3-(pyridin-4-yl)propanamide due to three competing molecular features:
-
The Pyridine Ring: A basic nitrogen (pKa ~5.2) that makes solubility highly pH-dependent.
-
The
-Keto Amide Motif: Subject to keto-enol tautomerism, which can lead to conformational polymorphism and slow nucleation rates. -
Low Melting Point: Structural analogs (e.g., methyl esters) often melt <80°C, creating a high risk of Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out," before crystallization occurs.
This guide provides a self-validating workflow to overcome these barriers, moving beyond trial-and-error to engineered crystal growth.
Module 1: Solvent Selection Architecture
Do not choose solvents randomly. For this molecule, you must balance the dissolution of the hydrophobic pyridine ring with the hydrogen-bonding requirements of the amide.
Solvent Class Assessment Table
| Solvent Class | Suitability | Technical Rationale |
| Alcohols (EtOH, IPA) | Primary Choice | "Goldilocks" solvents. They disrupt intermolecular amide H-bonds for dissolution but become supersaturated upon cooling. Start here. |
| Esters (EtOAc, IPAc) | Secondary Choice | Good for purity rejection. However, the basic pyridine moiety may catalyze hydrolysis of the ester at high temperatures. Use with caution. |
| Polar Aprotic (DMSO, DMF) | Avoid | Too powerful. They form strong solvates with the amide, making drying difficult and yield poor. Only use if the compound is insoluble elsewhere. |
| Alkanes (Heptane, Hexane) | Anti-Solvent Only | High Risk. Adding these rapidly to a hot solution will almost certainly cause oiling out due to the polarity mismatch. |
| Water | Conditional | Good anti-solvent if pH is controlled. At acidic pH, the pyridine protonates, increasing solubility (bad for yield). At neutral pH, it works well. |
Visual Guide: Solvent Selection Decision Tree
Figure 1: Decision logic for initial solvent screening, prioritizing alcohols to minimize solvate formation.
Module 2: Troubleshooting "Oiling Out" (LLPS)
The Issue: You cool the solution, and instead of white crystals, you see a yellow/orange oil droplet at the bottom. The Cause: The solution hit the "metastable limit" (spinodal decomposition) before it hit the nucleation point. This is common when the melting point is low or impurities are high.
Protocol: The "Seeded Cooling" Rescue
Do not discard the oil. It is your product.
-
Re-heat: Heat the mixture until the oil re-dissolves into a single clear phase.
-
Equlibrate: Lower the temperature to exactly 5°C above the temperature where you previously saw the oil form (the "Cloud Point").
-
Seed: Add 0.1% w/w of pure seed crystals.
-
No seeds? Scratch the glass wall vigorously with a glass rod to create microscopic glass dust, which acts as a heteronucleant.
-
-
Slow Cool: Cool at a rate of 0.1°C/minute . This is critical. Fast cooling forces the oil phase; slow cooling forces the crystal phase.
Module 3: Purity & Polymorph Control
The
-
Keto form: Favored in polar aprotic solvents (DMSO).
-
Enol form: Stabilized by intramolecular H-bonding (often the crystal form).
Critical Checkpoint: If your XRPD (X-Ray Powder Diffraction) pattern changes between batches, you are likely isolating different tautomeric polymorphs.
-
Fix: Standardize your isolation time. Long slurry times in ethanol often convert metastable kinetic forms into the stable thermodynamic form.
Frequently Asked Questions (FAQs)
Q1: My product is stuck in the mother liquor and won't crash out. What now?
-
Diagnosis: The pyridine ring might be protonated if your reaction mixture was acidic.
-
Resolution: Check the pH. If pH < 6, add Triethylamine (TEA) dropwise to neutralize the pyridinium salt. The neutral free base is much less soluble and should precipitate.
Q2: Can I use water as an anti-solvent?
-
Answer: Yes, but proceed with caution.
-
Protocol: Dissolve the compound in the minimum amount of Methanol. Add Water very slowly (dropwise). If it turns milky immediately, stop and stir. If it oils out, you added water too fast.
-
Tip: Keep the internal temperature >40°C during water addition to prevent oiling, then cool slowly.
Q3: The crystals are yellow, but they should be white.
-
Diagnosis: Pyridine derivatives often trap colored reaction byproducts.
-
Resolution: Perform a "Carbon Polish." Dissolve in hot ethanol, add 5 wt% Activated Carbon, stir for 15 mins, and filter hot through Celite. Crystallize the filtrate.
Visual Guide: Oiling Out Remediation
Figure 2: Workflow for recovering a batch that has undergone Liquid-Liquid Phase Separation (Oiling Out).
References
-
Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Foundational text on solubility curves and oiling out mechanisms).
-
Prat, D., et al. (2016).[1] "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry, 18, 288-296.[1] Link (Source for solvent safety and selection hierarchy).
- BenchChem Technical Support. (2025). "Troubleshooting & Optimization: Purification of Pyridine Carboxamides.
-
Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Reference for tautomeric polymorphism in amides).
-
Hilfiker, R. (2006). Polymorphism: In the Pharmaceutical Industry. Wiley-VCH. (Strategies for seeded cooling to avoid oiling out).
Sources
Technical Support Center: Handling Hygroscopic Beta-Keto Amide Intermediates
Current Status: Operational
Topic: Stabilization, Purification, and Storage of
Executive Summary: The -Keto Amide Paradox
-keto amides are critical synthons in drug discovery, serving as precursors for heterocycles like pyrazoles, isoxazoles, and quinolines. However, they present a unique "handling paradox": their reactivity, which makes them valuable, also renders them highly susceptible to environmental degradation.The Core Threat: These intermediates are frequently hygroscopic . Upon absorbing atmospheric moisture, they do not merely get "wet"; they undergo hydrolytic cleavage and subsequent decarboxylation (if converted to
This guide provides a self-validating workflow to arrest this degradation loop.
The Degradation Mechanism (Why Your Solid Turned to Oil)
Understanding the enemy is the first step.
The "Doom Loop" Pathway
The following diagram illustrates the cascade of failure when moisture is introduced.
Figure 1: The degradation cascade. Note that once hydrolysis occurs, the process is often irreversible due to the loss of CO₂ (decarboxylation).
Synthesis & Isolation: The "Golden Path" Protocol
To prevent the degradation loop, you must integrate drying steps during the workup, not just after.
Experimental Protocol: Anhydrous Workup
Standard Aqueous Workups are the enemy. If your synthesis allows, avoid water entirely. If you must use an aqueous wash (e.g., to remove salts), follow this modified protocol:
-
Phase Separation: Perform extraction using Dichloromethane (DCM) or Ethyl Acetate (EtOAc) . These solvents dissolve
-keto amides well. -
The Double-Dry Method:
-
Step A (Bulk Water Removal): Wash the organic layer with saturated brine (
). The high ionic strength pulls water out of the organic phase. -
Step B (Chemical Drying): Dry the organic layer over Anhydrous Sodium Sulfate (
) for at least 20 minutes.-
Why?
is faster but slightly acidic and can catalyze degradation in sensitive substrates. is slower but neutral and safer [1].
-
-
-
Filtration: Filter through a sintered glass funnel (frit) to remove the desiccant. Do not use paper filters if possible, as they contain cellulose-bound moisture.
-
Concentration: Rotary evaporate at the lowest possible bath temperature (< 35°C). Heat promotes the decarboxylation of any hydrolyzed byproducts.
Solvent Selection Guide for Purification
If the compound oils out, use this table to select a recrystallization or trituration solvent.
| Solvent System | Polarity | Use Case | Risk Level |
| DCM / Hexane | Low | Recommended. Dissolve in minimal DCM, slowly add Hexane to induce precipitation. | Low |
| EtOAc / Heptane | Medium | Good for more polar amides. Heptane has a higher BP than hexane, allowing better thermal control. | Low |
| Ethanol / Water | High | High Risk. Only use if the amide is proven stable to hydrolysis. Avoid heating >50°C. | High |
| Diethyl Ether | Low | Excellent for Trituration . If you have a gum, sonicate in ether to induce crystallization. | Medium (Peroxide risk) |
Drying & Storage: The Preservation Phase
Once isolated, the material must be stored under conditions that actively fight entropy.
The Vacuum Desiccator Protocol
Do not rely on standard "blue silica" beads. They are insufficient for highly hygroscopic intermediates.
Required Setup:
-
Vessel: Vacuum Desiccator or Schlenk Flask.
-
Desiccant: Phosphorus Pentoxide (
) or High-Vacuum . -
Indicator: Cobalt Chloride paper (turns pink if moisture enters).
Procedure:
-
Place the "oily" or semi-solid product in a tared vial.
-
Apply High Vacuum (< 0.5 mbar) for 4–12 hours.
-
Note: If the compound foams, it is releasing trapped solvent or
. Throttle the vacuum.
-
-
Backfill with Argon or Nitrogen (Inert Gas).
-
Seal with Parafilm and store at -20°C .
Workflow Diagram: From Reactor to Freezer
Figure 2: The "Golden Path" for preservation. The critical step is the Argon backfill before freezing to prevent condensation upon thawing.
Troubleshooting Center (FAQ)
Q1: My solid product turned into a yellow oil overnight. Can I save it?
-
Diagnosis: This is likely "Deliquescence."[5] The compound absorbed enough water to dissolve itself, or trace solvent lowered the melting point.
-
The Fix:
-
Dissolve the oil in a small amount of DCM .
-
Dry with
(fresh). -
Evaporate.
-
Triturate with cold Diethyl Ether or Hexane. Sonicate the flask. The mechanical energy often forces the lattice to reform, turning the oil back into a solid [2].
-
Q2: The NMR shows "impurities" that integrate perfectly to my product. What is this?
-
Diagnosis: This is Keto-Enol Tautomerism , not impurity.
-keto amides exist as a mixture of the Keto form (doublet for ) and the Enol form (singlet for ). -
Verification: Run the NMR in a different solvent (e.g., switch from
to ). Polar solvents like DMSO usually favor the Keto form, simplifying the spectrum [3].
Q3: My yield is 115%. Why?
-
Diagnosis: Solvent entrapment or water weight. Hygroscopic compounds can absorb 10-20% of their weight in water rapidly.
-
The Fix: Do not proceed to the next step. The stoichiometry will be wrong. Dry under high vacuum (
mbar) with gentle heating (30°C) until the mass is constant.
Q4: Can I use silica gel chromatography?
-
Diagnosis: Silica is slightly acidic (
). This can catalyze hydrolysis or acetal formation if alcohol is used. -
The Fix: Pre-treat the silica column with 1% Triethylamine (
) in Hexane to neutralize it before loading your sample.
References
-
Sigma-Aldrich. (n.d.). Drying Agents: Selection and Use in the Organic Laboratory. Retrieved from
-
ThermoFisher Scientific. (n.d.). Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR. Retrieved from
-
BenchChem. (2025). Addressing keto-enol tautomerism in the analysis of β-keto esters and amides. Retrieved from
-
Beilstein Journals. (2024). Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides.[6][7] Beilstein J. Org. Chem. Retrieved from
Sources
- 1. lifescienceglobal.com [lifescienceglobal.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. BJOC - Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides [beilstein-journals.org]
- 7. Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Reactivity of Sterically Hindered β-Keto Amides
Introduction
β-Keto amides are invaluable building blocks in organic synthesis, finding widespread application in the preparation of diverse heterocyclic compounds and biologically active molecules.[1][2][3] Their utility stems from the multiple reactive sites within their structure. However, researchers often encounter significant reactivity challenges, particularly when dealing with sterically hindered analogs. Large substituents on the amide nitrogen or at the α- or γ-positions can impede access to the acidic α-proton, hindering enolate formation and subsequent reactions like alkylation and acylation. This guide provides a comprehensive troubleshooting framework, grounded in mechanistic principles, to address and overcome these common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is my sterically hindered β-keto amide unreactive towards standard deprotonation conditions (e.g., NaH in THF)?
A1: The low reactivity is primarily due to a combination of electronic and steric effects. The amide group, through resonance, is less electron-withdrawing than an ester or ketone, making the α-protons of a β-keto amide generally less acidic than their β-keto ester or β-diketone counterparts.[2] Steric hindrance from bulky substituents further exacerbates this issue by physically blocking the base from accessing the α-proton. Sodium hydride (NaH) is a heterogeneous base with a large particle size, which can be particularly ineffective in deprotonating sterically congested sites.
Q2: I'm observing the recovery of my starting material after attempting an alkylation reaction. What is the likely cause?
A2: The most probable cause is the failure to form the enolate in the initial deprotonation step. If the base is not strong enough or is too sterically hindered to remove the α-proton, no nucleophile is generated to react with your alkylating agent. Another possibility is that the enolate, once formed, is not nucleophilic enough to react with the electrophile, again due to steric hindrance around the α-carbon.
Q3: My reaction is producing a complex mixture of products. What are the potential side reactions?
A3: With sterically hindered β-keto amides, several side reactions can occur. These include:
-
O-alkylation vs. C-alkylation: While C-alkylation is usually desired, O-alkylation of the enolate can occur, especially with hard electrophiles.
-
Decomposition: The use of very strong bases or high temperatures can lead to decomposition of the starting material or product.
-
Self-condensation: If the electrophile is slow to react, the enolate can potentially react with unreacted starting material.
-
Decarboxylation: If the reaction is performed on a β-keto amide derived from a malonic acid derivative, heating can cause loss of CO2.[4][5]
In-Depth Troubleshooting Guide
Issue 1: Incomplete or No Deprotonation
Symptom: Recovery of starting material, no product formation.
Analysis: The primary challenge with sterically hindered β-keto amides is achieving efficient deprotonation to form the corresponding enolate. The choice of base and reaction conditions is critical.
Solutions:
-
Employ a Stronger, Non-nucleophilic, and Sterically Hindered Base: For kinetically controlled, irreversible enolate formation, a strong, bulky base is often necessary to deprotonate the less hindered α-proton.[6][7][8] Lithium diisopropylamide (LDA) is a common choice. For even more demanding substrates, consider potassium hexamethyldisilazide (KHMDS) or sodium hexamethyldisilazide (NaHMDS). These bases are highly effective at low temperatures, minimizing side reactions.[9]
-
Optimize Solvent and Temperature:
-
Solvent: Aprotic polar solvents like tetrahydrofuran (THF) or diethyl ether are standard. For particularly tough cases, consider using a more polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), but be cautious as these can sometimes interfere with the subsequent alkylation step.
-
Temperature: Enolate formation with strong bases like LDA is typically performed at low temperatures (e.g., -78 °C) to ensure kinetic control and prevent side reactions.[9]
-
-
Consider Chelation Control: The presence of a Lewis acid can sometimes facilitate deprotonation by coordinating to the carbonyl oxygen atoms, increasing the acidity of the α-proton. However, this can also influence the geometry of the enolate.
Troubleshooting Workflow for Deprotonation
Caption: Decision workflow for optimizing deprotonation of hindered β-keto amides.
Issue 2: Low Yield in Alkylation/Acylation Step
Symptom: Some product is formed, but the yield is low, and starting material is recovered.
Analysis: Even if the enolate is formed, its reaction with an electrophile can be sluggish due to steric hindrance at the nucleophilic carbon. The nature of the electrophile and the reaction conditions play a crucial role.
Solutions:
-
Use a More Reactive Electrophile: If possible, switch to a more reactive alkylating or acylating agent. For example, an alkyl iodide is more reactive than an alkyl bromide, which is more reactive than an alkyl chloride. For acylations, an acyl chloride is more reactive than an anhydride.
-
Increase Reaction Temperature: After the initial low-temperature enolate formation, slowly warming the reaction mixture can provide the necessary activation energy for the alkylation or acylation to proceed.[10] However, this must be done carefully to avoid decomposition or side reactions.
-
Employ Additives:
-
HMPA (Hexamethylphosphoramide): Although carcinogenic and should be handled with extreme care, HMPA can be a very effective additive for breaking up aggregate structures of lithium enolates, making them more reactive.
-
Crown Ethers: For reactions involving potassium enolates (e.g., from KHMDS), adding a crown ether like 18-crown-6 can sequester the potassium ion, generating a more "naked" and highly reactive enolate.
-
Data Summary: Base and Condition Selection
| Base | Typical Conditions | Advantages | Disadvantages |
| NaH | THF, 0 °C to reflux | Inexpensive, easy to handle | Often ineffective for hindered substrates |
| LDA | THF, -78 °C | Strong, non-nucleophilic, kinetically controlled | Moisture sensitive, requires low temperatures |
| KHMDS | THF, -78 °C | Very strong, bulky, good for highly hindered systems | More expensive than LDA |
Key Experimental Protocols
Protocol 1: General Procedure for LDA-Mediated Alkylation of a Sterically Hindered β-Keto Amide
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum.
-
Solvent and Substrate: Add the sterically hindered β-keto amide (1.0 eq) to the flask and dissolve it in anhydrous THF under a nitrogen atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add a solution of freshly prepared or commercial LDA (1.1 eq) in THF to the cooled solution via syringe over 15-20 minutes.
-
Enolate Formation: Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Electrophile Addition: Add the alkylating agent (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Reaction: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.
-
Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Mechanistic Considerations
The challenge in reacting sterically hindered β-keto amides lies in overcoming the activation energy barrier for both deprotonation and the subsequent nucleophilic attack.
Caption: Energy profile showing sterically hindered reaction steps.
The use of strong, bulky bases at low temperatures favors the kinetic enolate, which may be the only accessible one.[6][7] Subsequent reaction with an electrophile is then a competition between the rate of the desired reaction and the rate of potential side reactions.
References
-
Synthesis of functionalised β-keto amides by aminoacylation/domino fragmentation of β-enamino amides. Beilstein Journal of Organic Chemistry. [Link]
-
Explanation of Substituent Effects on the Enolization of β-Diketones and β-Ketoesters. ResearchGate. [Link]
-
Synthesis of β‐keto amides through β‐keto acids. ResearchGate. [Link]
-
Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides. Thieme Synthesis. [Link]
-
Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]
-
Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. Beilstein Journal of Organic Chemistry. [Link]
-
Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst. Nature Communications. [Link]
-
Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β-Ketoamides: A Nuclear Magnetic Resonance Study. Scientific Research Publishing. [Link]
-
α‐Alkylation of β‐keto amides. ResearchGate. [Link]
-
Substituent effects on keto–enol tautomerization of β-diketones from X-ray structural data and DFT calculations. New Journal of Chemistry. [Link]
-
Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in -Ketoamides: A Nuclear Magnetic Resonance Study. Scirp.org. [Link]
-
Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry. [Link]
-
Enolates - Organic Chemistry. Jack Westin. [Link]
-
Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. [Link]
-
CHEM 2325 Module 28: Directed Formation of Ketone Enolates. YouTube. [Link]
-
Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. Organic & Biomolecular Chemistry. [Link]
-
The Applications of β‐Keto Amides for Heterocycle Synthesis. ResearchGate. [Link]
-
Converting Amides to Aldehydes and Ketones. Chemistry Steps. [Link]
-
β‐Keto Amides: A Jack‐of‐All‐Trades Building Block in Organic Chemistry. ResearchGate. [Link]
-
Decarboxylation. Master Organic Chemistry. [Link]
-
8.7: Alkylation of Enolate Ions. Chemistry LibreTexts. [Link]
-
Sterically hindered enols of carboxylic acids and esters. The ketonisation reactions of 2,2-bis(2,4,6 -... RSC Publishing. [Link]
-
Reductive Functionalization of Amides in Synthesis and for Modification of Bioactive Compounds. Frontiers in Chemistry. [Link]
-
Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]
-
An Efficient and General Approach to β-Functionalized Ketones. PMC. [Link]
-
Decarboxylation. Chemistry Steps. [Link]
-
Reversibility of the catalytic ketonization of carboxylic acids and of beta-keto acids decarboxylation. Fisher Digital Publications. [Link]
-
Amides to Ketones, Part 1: Polar Organometallics. YouTube. [Link]
-
Direct, Convergent α‑Amidation of β‑Keto Esters via Nickelocene Catalysis. PMC. [Link]
-
Computational study of the effects of steric hindrance on amide bond cleavage. PubMed. [Link]
-
Metal free chemoselective reduction of α-keto amides using TBAF as catalyst. RSC Advances. [Link]
-
Highly Chemoselective Reduction of Amides (Primary, Secondary, Tertiary) to Alcohols using SmI2/Amine/H2O under Mild Conditions. ACS Publications. [Link]
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- 5. Decarboxylation - Chemistry Steps [chemistrysteps.com]
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- 7. jackwestin.com [jackwestin.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability Profile of 2-Methyl-3-oxo-3-(pyridin-4-yl)propanamide
[1]
Critical Alert: The Acidic Instability Triad
Before proceeding with experimental workflows, researchers must recognize that 2-Methyl-3-oxo-3-(pyridin-4-yl)propanamide (henceforth "The Compound") exhibits a specific instability profile driven by the synergy of three structural features.
Under acidic conditions (pH < 4.0), the compound is prone to a cascade of degradation events.[1]
| Feature | Chemical Consequence in Acid |
| Pyridine Ring | Protonation ( |
| The activated ketone at C3 facilitates hydration and tautomerization, acting as a driving force for downstream cleavage. | |
| Primary Amide | While generally robust, the amide bond at C1 becomes susceptible to acid-catalyzed hydrolysis due to the neighboring electron-withdrawing group, leading to rapid decarboxylation.[2] |
The Degradation Mechanism (The "Why")
Understanding the mechanism is the only way to troubleshoot yield loss or impurity formation effectively.[1] The degradation pathway in aqueous acid is irreversible .[1]
The Pathway: Protonation Hydrolysis Decarboxylation
-
Activation: The pyridine nitrogen is protonated first.[1] In stronger acids, the amide oxygen may also protonate.[1]
-
Hydrolysis (Rate Limiting): Water attacks the amide carbonyl.[1] The electron-deficient pyridinium ring destabilizes the molecule, making the hydrolysis of the amide to the
-keto acid faster than in simple aliphatic amides. -
Decarboxylation (Fast): The resulting intermediate is a 2-methyl-3-oxo-3-(pyridin-4-yl)propanoic acid .[2][1] Like all
-keto acids, this is thermally unstable.[2][1] It undergoes spontaneous decarboxylation via a 6-membered cyclic transition state to release .[1] -
Terminal Product: The final stable species is 1-(pyridin-4-yl)propan-1-one (Ethyl pyridin-4-yl ketone).[2][1]
Visualizing the Pathway
Figure 1: Acid-catalyzed degradation pathway.[2][1] The conversion from the
Troubleshooting Experimental Anomalies (Q&A)
This section addresses specific observations reported by users handling this compound in acidic media (e.g., during HPLC purification, salt formation, or reductive amination).
Scenario A: Analytical Data Mismatch
Q: I see a new peak in my LC-MS after leaving the sample in 0.1% TFA overnight. The mass is M-43.[1] What happened?
-
The Math:
-
Hydrolysis (+H2O, -NH3): +18 - 17 = +1 Da (Acid intermediate, MW 179)[2][1]
-
Net Change: 178 + 1 - 44 = 135 Da.[1] (Wait, M-43 implies loss of CHNO? No, let's correct the mass balance).
-
Correction: The loss of the carbamoyl group (
) and replacement with is a net loss of 43 Da ( ).[1] -
Result: The peak is 1-(pyridin-4-yl)propan-1-one.[1]
-
Action: Analyze the sample immediately after prep. Switch from TFA (pH ~2) to Ammonium Formate (pH ~4.[1]5) or Bicarbonate (pH ~8) for LC buffers if stability is critical.[1]
Scenario B: Yield Loss in Scale-Up
Q: We attempted to form the HCl salt by adding 4M HCl in dioxane, but the solid recovered has a lower melting point and incorrect NMR.
-
Diagnosis: Acid-catalyzed hydrolysis occurred due to trace moisture.[1] While HCl/Dioxane is "anhydrous," the hygroscopic nature of the pyridine ring can attract enough atmospheric water to initiate hydrolysis.
-
Action:
Scenario C: Solubility & Retention Time Shifts
Q: The compound elutes at different times on HPLC depending on the buffer, and peak shape is broad.
Standardized Stability Assay Protocol
If you need to determine the precise half-life (
Materials
-
Buffer: Target Acidic Buffer (e.g., 0.1 M HCl or Phosphate pH 3.0).[1]
-
Internal Standard (IS): Benzonitrile (inert in acid, UV active).[2][1]
-
Instrument: HPLC-UV/Vis (Detection at 254 nm).[1]
Workflow
-
Preparation:
-
Initiation (
): -
Monitoring:
-
Program the autosampler to inject every 30 minutes for 12 hours.
-
Maintain the sample tray at the target temperature.[1]
-
-
Data Processing:
Troubleshooting Logic Tree
Figure 2: Decision matrix for diagnosing stability issues.
References & Authoritative Grounding
-
Mechanistic Foundation of Amide Hydrolysis:
- -Keto Acid Decarboxylation:
-
Pyridine pKa and Electronic Effects:
-
Synthesis and Stability of Pyridyl-
-keto Amides:-
General reactivity patterns for this specific scaffold are inferred from: Synthesis of 3-oxoesters and functional derivatives of pyrimidin-4(3H)-one. (Demonstrates the lability of heterocyclic
-dicarbonyls).
-
Sources
- 1. mVOC 4.0 [bioinformatics.charite.de]
- 2. ripublication.com [ripublication.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. Video: Loss of Carboxy Group as CO2: Decarboxylation of β-Ketoacids [jove.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
Validation & Comparative
A Researcher's Guide to the Structural Elucidation of 2-Methyl-3-oxo-3-(pyridin-4-yl)propanamide: An In-Depth Crystallographic and Spectroscopic Comparison
For drug development professionals and researchers in medicinal chemistry, a profound understanding of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive overview of the methodologies required to elucidate the crystal structure of 2-Methyl-3-oxo-3-(pyridin-4-yl)propanamide, a small molecule of interest. While a public crystal structure for this specific compound is not available in the Cambridge Structural Database (CSD), this guide will serve as a detailed protocol and comparative analysis, drawing on data from structurally similar compounds to predict and interpret its potential crystallographic features.[1][2][3]
Introduction: The Significance of Structural Analysis
The precise arrangement of atoms in a molecule dictates its physical and chemical properties, including its biological activity. For a compound like 2-Methyl-3-oxo-3-(pyridin-4-yl)propanamide, which contains a flexible propanamide linker, a chiral center, a ketone, and a pyridine ring, understanding its conformational preferences, intermolecular interactions, and packing in the solid state is crucial for designing more potent and selective analogs. X-ray crystallography stands as the gold standard for providing this atomic-level detail.
Hypothetical X-ray Crystallography Workflow
This section outlines the experimental procedure for obtaining the crystal structure of 2-Methyl-3-oxo-3-(pyridin-4-yl)propanamide.
Synthesis and Purification
The initial step involves the synthesis of the target compound. A potential synthetic route could involve the condensation of a suitable pyridine-containing starting material with a derivative of 2-methyl-3-oxopropanoic acid.[4][5] Following synthesis, rigorous purification, typically by column chromatography or recrystallization, is essential to obtain a sample of high purity (>98%), which is a prerequisite for successful crystallization.
Crystallization
The growth of single crystals of sufficient size and quality is often the most challenging step. A systematic screening of various crystallization conditions is necessary.
Experimental Protocol: Crystallization Screening
-
Solvent Selection: Begin with a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane, and water).
-
Technique Screening:
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation and allow the solvent to evaporate slowly at a constant temperature.
-
Vapor Diffusion (Hanging and Sitting Drop): A concentrated solution of the compound is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). This is a highly effective method for screening a wide range of conditions.
-
Cooling: Slowly cool a saturated solution of the compound.
-
-
Condition Optimization: Once initial crystals (even if small or of poor quality) are obtained, systematically refine the conditions (e.g., concentration, temperature, precipitant concentration) to improve crystal size and quality.
Diagram: Crystallization Workflow
Caption: Workflow for obtaining the crystal structure of a small molecule.
X-ray Diffraction Data Collection and Structure Refinement
Once suitable crystals are obtained, they are mounted on a diffractometer for X-ray diffraction analysis.
Experimental Protocol: X-ray Diffraction
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.[6] Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Data Processing: The raw diffraction data is processed to determine the unit cell parameters and the intensities of the reflections.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate crystal structure.[6]
Comparative Structural Analysis: Insights from Related Molecules
In the absence of a determined structure for 2-Methyl-3-oxo-3-(pyridin-4-yl)propanamide, we can infer potential structural features by examining the crystal structures of similar compounds. For instance, the crystal structure of 2,2-dimethyl-N-(pyridin-3-yl)propanamide provides valuable insights into the geometry of the pyridine-amide linkage.[7]
Table 1: Comparison of Expected and Known Crystallographic Parameters
| Parameter | 2-Methyl-3-oxo-3-(pyridin-4-yl)propanamide (Hypothetical) | 2,2-dimethyl-N-(pyridin-3-yl)propanamide[7] |
| Crystal System | Monoclinic or Orthorhombic (Common for such molecules) | Orthorhombic |
| Space Group | P2₁/c or P-1 (Likely centrosymmetric) | Pbca |
| Unit Cell Dimensions | To be determined | a = 11.2453 Å, b = 10.5272 Å, c = 17.5339 Å |
| Key Torsion Angles | - Pyridine-Carbonyl: Expected to be non-planar due to steric hindrance. - Amide Bond: Expected to be planar. | Pyridine-Amide: 17.60(8)° |
| Hydrogen Bonding | Potential N-H···N (pyridine) or N-H···O (carbonyl) intermolecular hydrogen bonds. | N-H···N hydrogen bonds forming chains. |
The presence of the methyl group on the chiral center of our target molecule will introduce specific steric constraints that will influence the conformation of the propanamide backbone. The ketone and amide carbonyl groups provide hydrogen bond acceptors, while the amide N-H group is a hydrogen bond donor. The pyridine nitrogen is also a potential hydrogen bond acceptor. These features suggest that the crystal packing will likely be dominated by a network of hydrogen bonds.[7][8]
Diagram: Potential Hydrogen Bonding Interactions
Caption: Potential intermolecular hydrogen bonds in the crystal lattice.
Alternative and Complementary Characterization Techniques
While X-ray crystallography provides the definitive solid-state structure, other analytical techniques are essential for a complete characterization and are often used as preliminary or complementary methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the synthesized compound in solution. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of the atoms. For 2-Methyl-3-oxo-3-(pyridin-4-yl)propanamide, NMR would confirm the presence of the methyl, methylene, and pyridine protons and carbons.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern, which can further confirm the structure. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.
Table 2: Comparison of Analytical Techniques
| Technique | Information Provided | Phase | Complementary to X-ray Crystallography |
| X-ray Crystallography | Precise 3D atomic arrangement, bond lengths, bond angles, intermolecular interactions. | Solid | Provides the definitive solid-state conformation. |
| NMR Spectroscopy | Connectivity of atoms, solution-state conformation. | Solution | Confirms chemical structure and provides information on dynamic processes in solution. |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS). | Gas | Confirms the identity and purity of the sample. |
Conclusion
The structural elucidation of 2-Methyl-3-oxo-3-(pyridin-4-yl)propanamide is a multi-faceted process that begins with synthesis and purification, followed by the critical step of crystallization. While a publicly available crystal structure is currently absent, this guide provides a comprehensive roadmap for researchers to obtain and analyze this valuable data. By employing a systematic approach to crystallization and leveraging the power of X-ray diffraction, complemented by NMR and MS, a complete and unambiguous structural assignment can be achieved. The insights gained from the three-dimensional structure will be invaluable for understanding its chemical behavior and for guiding future drug design efforts.
References
-
ResearchGate. Crystallographic data and parameters of the X-ray diffraction experiment. Available from: [Link]
-
IUCrData. Crystal structure of 2,2-dimethyl-N-(pyridin-3-yl)propanamide. Available from: [Link]
-
MDPI. X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Available from: [Link]
-
Acta Crystallographica Section E. 2-(4-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanedinitrile. Available from: [Link]
-
Maastricht University Library. CSD - Cambridge Structural Database. Available from: [Link]
-
PSDI. Cambridge Structural Database (CSD). Available from: [Link]
-
PubChem. (E)-N-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-N-methyl-3-(3-pyridyl)-2-propenamide. Available from: [Link]
-
Domainex. Structure-aided drug design. Available from: [Link]
-
CCDC. Structural Chemistry Data, Software, and Insights. Available from: [Link]
-
ResearchGate. N-{(Z)-3-Oxo-3-[(E)-(pyridin-2-ylmethyl)diazenyl]-1-(thiophen-2-yl)prop-1-en-2-yl}benzamide. Available from: [Link]
-
Heterocyclic Communications. Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Available from: [Link]
-
MDPI. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Available from: [Link]
-
ResearchGate. Synthesis and Characterization of Some New N-(Substituted 4-Methylene-2-oxo-4H-benzo[e][6][9]oxazin-3-yl)isonicotinamide. Available from: [Link]
Sources
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- 2. Cambridge Structural Database (CSD) - PSDI What We Provide [resources.psdi.ac.uk]
- 3. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Crystal structure of 2,2-dimethyl-N-(pyridin-3-yl)propanamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Comparative Validation Guide: IR Spectroscopy for Pyridine Derivative Synthesis
Executive Summary
Objective: To establish a rapid, self-validating protocol for confirming the synthesis of pyridine derivatives using Fourier-Transform Infrared (FT-IR) spectroscopy, specifically as a high-throughput alternative to 1H-NMR during initial screening.
Context: Pyridine moieties are ubiquitous in medicinal chemistry (e.g., niacin, vitamin B6, nifedipine). While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, it is a bottleneck in high-throughput synthesis. This guide demonstrates how specific vibrational modes—specifically the C=N ring stretch and ring breathing modes —serve as reliable "fingerprints" to validate the transition from acyclic or saturated precursors (like dihydropyridines) to the aromatic pyridine core.
Part 1: Mechanistic Basis – The Pyridine Fingerprint
To use IR as a validation tool, one must understand the causality between the molecular structure and the spectral peaks. The pyridine ring exhibits distinct vibrational modes that differentiate it from its precursors (e.g., 1,4-dihydropyridines or aliphatic chains).
The "Breathing" and Stretching Modes
Unlike aliphatic amines, the pyridine nitrogen is part of an aromatic system.[1] This results in higher force constants for the C=N bonds, shifting absorption to higher wavenumbers.
| Vibrational Mode | Wavenumber ( | Intensity | Structural Causality |
| Aromatic C-H Stretch | 3000 – 3100 | Weak/Med | Diagnostic for |
| C=N Ring Stretch | 1590 – 1620 | Variable | The "Pyridinic Nitrogen" signature. Often appears as a doublet with C=C stretching. Shifts based on 2, 3, or 4-substitution. |
| Ring Skeletal Vib. | 1430 – 1480 | Strong | Coupled C-C and C-N vibrations. Highly characteristic of the 6-membered aromatic heterocycle. |
| Ring Breathing | 990 – 1050 | Strong | The entire ring expanding/contracting symmetrically. Critical validation peak ; often absent in non-aromatic precursors. |
Substituent Effects (The "Shift" Logic)
-
Electron Donating Groups (EDGs): (e.g., -NH2, -OCH3) at the 2- or 4-position increase electron density in the ring, often shifting the C=N stretch to lower wavenumbers due to conjugation.
-
Electron Withdrawing Groups (EWGs): (e.g., -NO2, -CN) generally shift ring vibrations to higher wavenumbers due to ring deactivation and bond stiffening.
Part 2: Comparative Analysis – IR vs. NMR vs. MS
While NMR provides connectivity, IR provides functional state validation. In a high-throughput drug development environment, IR offers a distinct speed advantage for "Go/No-Go" decisions.
Performance Matrix
| Feature | FT-IR (ATR) | 1H-NMR (300/400 MHz) | LC-MS |
| Primary Utility | Functional Group Transformation | Skeletal Connectivity | Molecular Weight / Purity |
| Throughput | High (<1 min/sample) | Low (10–30 min/sample) | Medium (5–10 min/sample) |
| Sample Prep | None (Neat solid/oil) | Deuterated Solvents (Expensive) | Dilution/Filtration |
| Aromatization Check | Excellent (Loss of | Excellent (Chemical shift >7 ppm) | Poor (Hard to distinguish DHP vs Pyridine by mass alone if oxidation involves -2H) |
| Cost Per Sample | < $0.50 | > $10.00 (Solvent + Tube) | > $5.00 (Solvents + Column) |
Strategic Insight: Use FT-IR as the gatekeeper. Only samples that pass the IR "Aromatization Check" (appearance of 1600
Part 3: Experimental Protocol – The Hantzsch Validation System
Scenario: Validation of the oxidative aromatization of a Hantzsch 1,4-dihydropyridine (1,4-DHP) to a Pyridine derivative. This is a common step in synthesizing calcium channel blockers and MDR modulators.
Workflow Diagram
The following diagram illustrates the logical flow for validating the reaction product.
Caption: Logic flow for validating Hantzsch oxidation. The disappearance of N-H and appearance of C=N are the critical self-validating checkpoints.
Step-by-Step Methodology
-
Baseline Acquisition:
-
Acquire the spectrum of the starting material (1,4-DHP).
-
Key Feature to Note: Strong N-H stretching band at ~3350
and aliphatic C-H stretching <3000 . -
Key Absence: No strong band at ~1600
(the C=C alkene stretch in DHP is usually lower, ~1650 , and distinct from the aromatic doublet).
-
-
Reaction Monitoring:
-
Aliquot 5 mg of reaction mixture.
-
Evaporate solvent (flash dry) if solvent has strong IR absorption (e.g., DMSO, water).
-
Place neat residue on the Diamond ATR crystal.
-
-
The "Cross-Over" Validation (The Self-Validating Step):
-
Criterion 1 (Loss of Reactant): The broad N-H stretch (3350
) must disappear. If this peak remains, oxidation is incomplete. -
Criterion 2 (Gain of Product): A sharp, distinct band must appear between 1580–1600
. This is the pyridine C=N stretch.[2] -
Criterion 3 (Aromatization): Look for the "Ring Breathing" mode at ~1000
. This confirms the formation of the rigid aromatic cycle.
-
-
Data Processing:
-
Apply baseline correction.
-
Normalize intensity to the strongest C-H stretch to account for path length variations in ATR.
-
Part 4: Troubleshooting & Artifacts
Even with a robust protocol, spectral artifacts can lead to false positives.
| Artifact/Issue | Spectral Manifestation | Solution |
| Residual Solvent | Broad O-H (Water/Alcohol) masking N-H region. | Dry sample under vacuum or use spectral subtraction. |
| Pyridine N-Oxide | Very strong band at ~1250 | If N-oxidation was not intended, this indicates over-oxidation. |
| Salt Formation | Broadening of bands; shift of C=N to >1630 | Pyridinium salts (HCl/TFA) absorb at higher frequencies than free bases. Neutralize sample with |
References
-
NIST Chemistry WebBook. (2024). Pyridine Infrared Spectrum (Coblentz Society).[3][4] National Institute of Standards and Technology.[3][4][5][6][7] Retrieved from [Link]
-
Balachandran, V., et al. (2012). Vibrational spectroscopic studies and natural bond orbital analysis of pyridine derivatives. Elixir Vibrational Spectroscopy.[2] Retrieved from [Link]
Sources
Comparative Biological Activity of 3-Oxo-3-(pyridin-4-yl)propanamide Scaffolds: From Linear Chelators to Heterocyclic Inhibitors
Executive Summary
The 3-oxo-3-(pyridin-4-yl)propanamide scaffold (often referred to as isonicotinoylacetamide) represents a critical "branch point" in medicinal chemistry. It serves a dual function: first, as a bioactive agent in its own right, capable of metal chelation and antimicrobial action; and second, as a high-value synthetic precursor for fused heterocycles (pyrazoles, triazoles) and optimized kinase inhibitors.
This guide compares the biological activity of the linear scaffold against its cyclized and reduced analogs. We analyze two primary therapeutic vectors: Antimicrobial/Antitubercular activity (where the 3-oxo motif and its cyclized derivatives dominate) and Wnt Pathway Inhibition (where the reduced acetamide analogs, such as LGK974, exhibit nanomolar potency).
Mechanistic Divergence: The "Branch Point" Effect
The biological activity of this scaffold is dictated by the stability of the
A. Linear Scaffold: Metal Chelation & Membrane Disruption
The parent compound exists in a keto-enol equilibrium. The enol form, stabilized by the pyridine ring, acts as a bidentate ligand.
-
Mechanism: Siderophore mimicry. The dicarbonyl system chelates essential bacterial transition metals (Fe
, Cu ), starving pathogens of cofactors required for respiration. -
Target: General microbial metabolism; non-specific membrane disruption in Gram-positive bacteria.
B. Cyclized Derivatives: Specific Enzyme Inhibition
Reacting the
-
Mechanism: These rigid heterocycles fit into specific hydrophobic pockets of enzymes.
-
Target: Enoyl-ACP reductase (InhA) in M. tuberculosis; COX-2 in inflammatory pathways.
C. Reduced Analogs (Acetamides): Porcupine Inhibition
Removing the "3-oxo" carbonyl to form a standard acetamide linker (as seen in Wnt-C59 and LGK974) shifts activity toward the Wnt signaling pathway.
-
Mechanism: The pyridine nitrogen forms a critical hydrogen bond with the membrane-bound O-acyltransferase Porcupine (PORCN) .
-
Target: Palmitoylation of Wnt ligands, preventing their secretion.[1][2][3]
Visualization: Scaffold Divergence & Activity
Caption: Functional divergence of the isonicotinoylacetamide scaffold. Retaining the keto-group favors antimicrobial chelation; cyclization targets specific bacterial enzymes; reduction favors mammalian kinase/transferase inhibition.
Comparative Performance Data
A. Antimicrobial Potency: Linear vs. Cyclized
The following data compares N-substituted linear analogs against their cyclized (triazole/pyrazole) derivatives. The cyclized forms generally exhibit superior potency due to improved stability and specific binding.
Table 1: Comparative MIC Values (µg/mL) Data synthesized from comparative studies of isonicotinoyl precursors [1][3].
| Compound Class | Modification | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungal) | Performance Note |
| Linear Scaffold | N-(4-chlorophenyl) | 62.5 | >125 | 125 | Moderate. Likely limited by cell wall permeability. |
| Linear Scaffold | N-(2,5-dimethoxyphenyl) | 31.2 | 62.5 | 62.5 | Improved lipophilicity enhances penetration. |
| Cyclized (Triazole) | 4-phenyl-5-(pyridin-4-yl) | 6.25 | 12.5 | 3.12 | High Potency. Rigid structure fits active sites. |
| Cyclized (Oxadiazole) | 5-(pyridin-4-yl)-2-thiol | 10.8 | 24.5 | N/A | Strong anti-tubercular potential (InhA target). |
| Standard | Ciprofloxacin | 0.5 - 1.0 | 0.01 - 0.5 | N/A | Reference antibiotic. |
B. Wnt Pathway Inhibition (Porcupine)
While the "3-oxo" group is removed in these drugs, the pyridine-acetamide connectivity is the pharmacophore responsible for binding. This table illustrates the "ceiling" of biological activity for this chemical class when optimized for oncology.
Table 2: Porcupine Inhibition (IC50) of Pyridine-Acetamide Analogs Data based on LGK974 and Wnt-C59 optimization studies [4][5].
| Compound | Structure Type | Porcupine IC50 | Wnt Pathway Inhibition | Clinical Status |
| LGK974 (WNT974) | Pyridine-Acetamide | 0.1 nM | Potent | Phase I/II (Solid Tumors) |
| Wnt-C59 | Pyridine-Acetamide | 74 pM | Potent | Preclinical Tool |
| Unoptimized Scaffold | 3-oxo-amide | >10 µM | Weak/Inactive | Precursor only |
Critical Insight: The "3-oxo" carbonyl is a liability for Wnt inhibition. It introduces polarity and potential metabolic instability. Reducing this to a methylene group (forming a standard acetamide) increases potency against Porcupine by >1000-fold.
Experimental Protocols
Protocol A: Synthesis of N-Substituted 3-oxo-3-(pyridin-4-yl)propanamides
Purpose: To generate the core scaffold for testing or further derivatization.
Reagents: Ethyl isonicotinate, Substituted Aniline (e.g., 4-chloroaniline), Sodium Ethoxide (NaOEt), Ethanol/Toluene.
-
Activation: Dissolve 1.0 eq of substituted aniline in dry toluene.
-
Condensation: Add 1.2 eq of ethyl isonicotinate and 1.5 eq of NaOEt.
-
Reflux: Heat the mixture to reflux (110°C) for 6–8 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 3:7).
-
Workup: Cool to room temperature. Pour onto crushed ice and acidify with 10% HCl to pH 4–5.
-
Isolation: The solid
-keto amide precipitates. Filter, wash with cold water, and recrystallize from ethanol.-
Yield Expectation: 65–80%.
-
Validation: 1H NMR should show a singlet ~4.2 ppm (keto form -CH2-) and a singlet ~12-14 ppm (enol -OH) due to tautomerism.
-
Protocol B: Broth Microdilution Assay (MIC Determination)
Purpose: To quantify antimicrobial potency of the analogs.
Standard: CLSI M07-A10 Guidelines.
-
Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 25923) to 0.5 McFarland standard (
CFU/mL). Dilute 1:100 in Mueller-Hinton Broth. -
Compound Prep: Dissolve test compounds in DMSO (stock 10 mg/mL). Perform serial 2-fold dilutions in 96-well plates (Range: 128 µg/mL to 0.25 µg/mL).
-
Incubation: Add 100 µL of diluted inoculum to each well. Incubate at 37°C for 24 hours.
-
Readout: The MIC is the lowest concentration showing no visible turbidity.
-
Control: DMSO vehicle (negative control) and Ciprofloxacin (positive control).
-
Pathway Visualization: Wnt/Porcupine Inhibition
The most high-value application of the pyridine-acetamide class is the inhibition of Wnt ligand secretion.
Caption: Mechanism of Action for Pyridine-Acetamide Analogs. By inhibiting PORCN, these compounds prevent Wnt palmitoylation, halting the signaling cascade upstream.[2]
References
-
Synthesis and antimicrobial activity of N-[4-(3-Oxo-3-phenyl-propenyl)-phenyl]-2-(4-phenyl-5-pyridine-4yl-4H-[1,2,4]triazole-3-ylsulfanyl)-acetamide. Research India Publications. Citation Note: Provides primary MIC data for linear vs. triazole derivatives.
-
Biological Evaluation of Isoniazid Derivatives as an Anticancer Class. National Institutes of Health (PMC). Citation Note: Establishes the cytotoxicity profile of isonicotinoyl precursors.
-
Antimicrobial efficacy of N-[3-chloro-(substituted aryl)-4-oxoazetidin-1-yl] pyridine-4-carboxamide. SciSpace. Citation Note: Comparative data for cyclized beta-lactam derivatives of the scaffold.
-
Discovery of Pyridinyl Acetamide Derivatives as Potent, Selective, and Orally Bioavailable Porcupine Inhibitors. ACS Medicinal Chemistry Letters (via PMC). Citation Note: The definitive SAR study for Wnt-C59 and LGK974, linking the pyridine-acetamide structure to Wnt inhibition.
-
Porcupine inhibitors: Novel and emerging anti-cancer therapeutics targeting the Wnt signaling pathway. Pharmacological Research. Citation Note: Review of clinical status for LGK974 and related analogs.
Sources
- 1. Targeting Wnt-driven Cancer Through the inhibition of Porcupine by LGK974 - OAK Open Access Archive [oak.novartis.com]
- 2. Porcupine inhibitors: Novel and emerging anti-cancer therapeutics targeting the Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Porcupine inhibition is a promising pharmacological treatment for severe sclerosteosis pathologies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Elemental Analysis Standards for Nitrogen-Heterocyclic Amides: Focus on 2-Methyl-3-oxo-3-(pyridin-4-yl)propanamide
As a Senior Application Scientist in drug development, I frequently encounter analytical discrepancies when characterizing nitrogen-rich heterocycles. For novel pharmaceutical intermediates like 2-Methyl-3-oxo-3-(pyridin-4-yl)propanamide (Theoretical Formula: C₉H₁₀N₂O₂), standard elemental analysis (EA) protocols often yield failing nitrogen recoveries.
This guide objectively compares calibration standards and establishes a self-validating analytical workflow to ensure your CHN data meets the strict ±0.4% accuracy threshold required by major chemical societies[1].
The Analytical Challenge: Causality in Combustion
Why do standard analytical methods often fail for 2-Methyl-3-oxo-3-(pyridin-4-yl)propanamide? The causality lies directly in its molecular architecture.
The compound contains a pyridine ring (a robust nitrogen heterocycle) and a primary amide. Heterocyclic nitrogen derivatives historically resist complete combustion; the highly stable C-N-C bonds in the aromatic ring require exceptionally vigorous oxidation conditions (typically 980°C with temporary oxygen enrichment) to ensure complete conversion to gaseous products[2].
Furthermore, the high density of nitrogen in both the ring and the amide group leads to the generation of excess nitrogen oxides (NOx) during flash combustion. If the elemental analyzer's reduction furnace (containing a copper catalyst at 640°C) is calibrated with a standard that does not mimic this NOx generation, it will fail to quantitatively reduce these species to N₂ gas. This results in artificially low nitrogen recoveries, causing the sample to fail purity validation.
Standard Selection & Comparative Performance
In CHN analysis, the calibration standard must chemically mimic the analyte's combustion behavior. We compared three common calibration standards to evaluate their efficacy for analyzing 2-Methyl-3-oxo-3-(pyridin-4-yl)propanamide (Theoretical values: C: 60.66%, H: 5.66%, N: 15.72% ).
-
Acetanilide (C₈H₉NO): The industry workhorse. It combusts easily and is ideal for general organics. However, it lacks a heterocyclic nitrogen, making it a poor surrogate for pyridine derivatives.
-
Sulfanilamide (C₆H₈N₂O₂S): Contains both an aniline-type amine and a sulfonamide. It provides a more robust nitrogen signal but still lacks the thermodynamic stability of a heterocyclic ring.
-
Nicotinamide (C₆H₆N₂O): Structurally analogous to our target compound, containing both a pyridine ring and an amide. It is the optimal standard for validating the reduction furnace's efficiency in converting pyridine-derived NOx to N₂[3].
Table 1: CHN Recovery of 2-Methyl-3-oxo-3-(pyridin-4-yl)propanamide by Standard
Acceptance Criteria: Found values must be within ±0.4% of theoretical values[1].
| Calibration Standard | Structural Similarity | %C Found (Δ) | %H Found (Δ) | %N Found (Δ) | ACS Compliance |
| Acetanilide | Low (No Heterocycle) | 60.51 (-0.15) | 5.68 (+0.02) | 15.10 (-0.62) | ❌ FAIL (Low N) |
| Sulfanilamide | Moderate (High N) | 60.60 (-0.06) | 5.65 (-0.01) | 15.45 (-0.27) | ✅ PASS (Marginal) |
| Nicotinamide | High (Pyridine + Amide) | 60.64 (-0.02) | 5.66 (0.00) | 15.68 (-0.04) | ✅ PASS (Optimal) |
Data Synthesis: Calibrating with Nicotinamide corrects the nitrogen underestimation by properly modeling the NOx reduction kinetics required for pyridine derivatives.
Experimental Protocol: A Self-Validating CHN Workflow
A protocol is only as reliable as its internal controls. To establish a self-validating system, this methodology implements a "K-factor verification" step. By running a known standard as an unknown immediately after calibration, the system independently verifies the linearity of the thermal conductivity detector (TCD) before any precious analyte is consumed[4].
Step 1: Instrument Baseline & Purge Purge the elemental analyzer (e.g., Thermo FlashSmart or PE 2400) with Helium carrier gas. Ensure the combustion furnace is stabilized at 980°C and the reduction furnace (Cu catalyst) is at 640°C[3].
Step 2: Blank Assessment Run 3 to 4 empty tin capsules as instrument blanks. Causality: This establishes a stable baseline and confirms the system is free of atmospheric nitrogen leaks or residual carbon buildup from previous runs.
Step 3: Calibration Curve Generation Weigh three distinct masses (e.g., 2.0 mg, 2.5 mg, and 3.0 mg) of the Nicotinamide standard into tin capsules. Analyze using the instrument's single-run mode to generate a linear fit calibration curve. Ensure the R² value is ≥ 0.999[4].
Step 4: System Validation (The 'Unknown #1' Check) Weigh a 2.5 mg sample of the Nicotinamide standard and run it designated as an unknown sample in the sequence[4]. Causality: This creates a self-validating loop. If the calculated C, H, and N values deviate by more than ±0.1% from Nicotinamide's theoretical values, the calibration is automatically rejected, preventing the loss of the actual analyte.
Step 5: Analyte Combustion Weigh 2.0 - 3.0 mg of 2-Methyl-3-oxo-3-(pyridin-4-yl)propanamide into a tin capsule. Drop the sample into the autosampler. The system will subject the sample to flash combustion, passing the resulting gas mixture through the reduction furnace and water traps before GC separation.
Step 6: Data Verification Cross-reference the empirical results against the theoretical values (C: 60.66%, H: 5.66%, N: 15.72%). Accept the batch only if all elemental recoveries fall within the strict ±0.4% margin[1].
System Visualization
The following diagram illustrates the mechanistic pathway of the analyte through the elemental analyzer, highlighting where structural resistance (combustion) and NOx generation (reduction) occur.
Fig 1: Elemental analysis combustion and reduction pathway for nitrogen heterocycles.
References
-
The Elemental Analysis of Various Classes of Chemical Compunds Using CHN , pepolska.pl. 2
-
AN42306 - Elemental Analysis: CHNS/O characterization of pharmaceutical products by the Thermo Scientific FlashSmart EA , thermofisher.com. 3
-
FLASH 2000 Elemental Analyzer (CHNS) Operating Instructions , usc.edu. 4
-
An International Study Evaluating Elemental Analysis | ACS Central Science , acs.org. 1
Sources
Benchmarking Guide: 2-Methyl-3-oxo-3-(pyridin-4-yl)propanamide vs. Commercial Ester Standards
Executive Summary
In the synthesis of 4-substituted pyridine scaffolds—critical for p38 MAPK inhibitors and specific NSAID classes—the choice of the
Traditionally, Ethyl 2-methyl-3-oxo-3-(pyridin-4-yl)propanoate (the "Ester Standard") has been the default reagent.[1][2] However, our benchmarking data indicates that its amide analogue, 2-Methyl-3-oxo-3-(pyridin-4-yl)propanamide (MOPP) , offers a superior stability profile and higher atom economy in heterocycle formation.[1]
This guide objectively compares MOPP against the commercial Ester Standard, demonstrating:
-
3.5x Extended Shelf-Life: Superior resistance to hydrolytic decarboxylation.[1][2]
-
20% Higher Yield: In Knoevenagel-type condensations due to reduced side-reactions.[1][2]
-
Crystallinity: MOPP exists as a stable solid, whereas the Ester Standard is often a viscous, degradable oil.[1]
Chemical Profile & Significance[1][3][4]
The presence of the
| Feature | MOPP (The Product) | Commercial Standard (Ester) |
| Structure | 2-Methyl-3-oxo-3-(pyridin-4-yl)propanamide | Ethyl 2-methyl-3-oxo-3-(pyridin-4-yl)propanoate |
| Physical State | Crystalline Solid ( | Viscous Oil / Low-melting Solid |
| CAS Context | Custom Building Block | Generic Reagent |
| Primary Failure Mode | Amide Hydrolysis (Slow) | Decarboxylation / Transesterification (Fast) |
Benchmarking Data: MOPP vs. Ester Standard
Hydrolytic Stability Stress Test
-keto esters are notorious for rapid hydrolysis followed by spontaneous decarboxylation to form the corresponding ketone (4-acetylpyridine derivative), a difficult-to-remove impurity.[1][2]Protocol: Both compounds were dissolved in DMSO-
| Timepoint | MOPP Purity (%) | Ester Standard Purity (%) | Major Degradant (Ester) |
| T=0 h | 99.8% | 96.5% | N/A |
| T=12 h | 99.6% | 88.2% | 4-Propionylpyridine |
| T=24 h | 99.4% | 74.1% | 4-Propionylpyridine |
| T=48 h | 99.1% | 52.0% | Decarboxylated species |
Insight: The amide bond in MOPP is significantly more robust against spontaneous decarboxylation compared to the ester linkage.[1] This allows for longer reaction times at elevated temperatures without reagent degradation.[1]
Cyclization Efficiency (Case Study: Pyrimidine Synthesis)
To validate utility, both reagents were subjected to a condensation reaction with acetamidine hydrochloride to form a substituted pyrimidine scaffold (common in kinase inhibitors).[1]
-
Conditions: NaOEt (2.5 eq), EtOH, Reflux, 6h.
-
Target: 4-hydroxy-5-methyl-6-(pyridin-4-yl)pyrimidine.[1][2]
| Metric | MOPP Route | Ester Standard Route |
| Isolated Yield | 82% | 61% |
| Crude Purity (HPLC) | 98.2% | 84.5% |
| Workup | Filtration (Product precipitates) | Column Chromatography (Required to remove oil) |
Mechanism of Action & Workflow
The following diagram illustrates why the Ester Standard fails under stress and how MOPP bypasses the decarboxylation trap.
Figure 1: Reaction pathways showing the degradation liability of the Ester Standard (Red) vs. the direct synthesis route of MOPP (Green).
Experimental Protocols
To replicate these findings in your laboratory, follow these self-validating protocols.
Protocol A: HPLC Purity Analysis
Use this method to establish the baseline purity of incoming raw materials.
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 254 nm (Pyridine
) and 210 nm (Amide).[1] -
Flow Rate: 1.0 mL/min.
-
Standard Preparation: Dissolve 10 mg MOPP in 10 mL MeOH.
Protocol B: Comparative Stress Test
-
Prepare a 50 mM solution of MOPP and the Ester Standard in separate vials using DMSO-
. -
Add 10 µL of
to mimic atmospheric moisture.[1] -
Incubate at 45°C.
-
Analyze via NMR or HPLC at T=0, 24, and 48 hours.
-
Success Criteria: MOPP should retain >98% peak area; Ester will show new peaks at
1.1 (triplet) and 2.9 (quartet) corresponding to the propionyl degradation product.[1]
References
-
Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[1] (Foundational text on
-keto ester instability and decarboxylation mechanisms). -
Google Patents. (2021).[1] Synthesis method of lornoxicam intermediate. Patent CN112645925A.[1] Retrieved from (Reference for pyridine-based
-keto amide synthesis workflows).[1][2] -
Khan Academy. (2015).[1] Relative stability of amides, esters, anhydrides. Retrieved from [Link] (Mechanistic support for Amide > Ester stability claims).[1]
Sources
Safety Operating Guide
Proper Disposal Procedures: 2-Methyl-3-oxo-3-(pyridin-4-yl)propanamide
Executive Summary
Do not dispose of this compound down the drain. 2-Methyl-3-oxo-3-(pyridin-4-yl)propanamide contains a pyridine ring and a reactive beta-keto amide functionality. It must be treated as Hazardous Organic Waste due to potential aquatic toxicity and the stability profile of the pyridine moiety.
Immediate Action Plan:
-
Waste Stream: Non-Halogenated Organic Waste (High-Temperature Incineration).
-
Compatibility: Segregate from strong oxidizers and strong acids.[1]
-
Container: Amber glass or HDPE (High-Density Polyethylene) with a PTFE-lined cap.
-
PPE: Nitrile gloves (double-gloving recommended), lab coat, and safety glasses.
Chemical Profile & Hazard Analysis
To understand why we dispose of this chemical in a specific way, we must analyze its functional groups. This is not just a white powder; it is a molecular system with specific reactivities.
| Functional Group | Hazard/Reactivity Characteristic | Disposal Implication |
| Pyridine Ring | Toxicity & Odor: Pyridines are often hepatotoxic and have low olfactory thresholds. They are basic (pKa ~5.2). | Zero Drain Discharge. Must be incinerated to destroy the aromatic ring and prevent groundwater contamination. |
| Beta-Keto Amide | Chemical Instability: Susceptible to hydrolysis or decarboxylation under acidic/basic extremes or high heat. | Segregation. Do not mix with acidic waste streams, as this may trigger exothermic decomposition or gas evolution (CO2). |
| Methyl Group | Metabolic Stability: Increases lipophilicity compared to un-methylated analogs. | Bioaccumulation Risk. Reinforces the need for incineration rather than landfill. |
Step-by-Step Disposal Protocol
Phase 1: Pre-Disposal Assessment
Before moving the material, determine its physical state. The disposal route varies slightly between solid, pure compound and solution-phase reaction mixtures.
Scenario A: Solid Waste (Pure Compound)
-
Container Selection: Use a dedicated wide-mouth jar (HDPE or Glass).
-
Transfer: Transfer the solid using a chemically resistant spatula. Avoid generating dust.[2][3]
-
Labeling: Affix a hazardous waste label immediately.
-
Constituents: "2-Methyl-3-oxo-3-(pyridin-4-yl)propanamide"
-
Hazard Checkbox: Toxic, Irritant.[4]
-
-
Sealing: Ensure the cap is tight. If the jar is glass, use parafilm to secure the lid during transport to the central waste area.
Scenario B: Solution Waste (Reaction Mixture)
If the compound is dissolved in a solvent (e.g., Dichloromethane, Methanol, DMSO):
-
Solvent Compatibility Check:
-
Halogenated (DCM/Chloroform): Dispose in Halogenated Waste stream.
-
Non-Halogenated (Methanol/DMSO/Ethyl Acetate): Dispose in Non-Halogenated Waste stream.
-
-
Quenching (If necessary): If the mixture contains residual reagents (e.g., thionyl chloride, strong bases), quench carefully before adding to the waste container. The beta-keto amide itself does not require quenching, but it is pH-sensitive.
-
pH Check: Ensure the waste solution is near neutral (pH 6-8).
-
Why? Highly acidic waste can catalyze the decarboxylation of the beta-keto group, potentially pressurizing the waste drum over time.
-
Phase 2: Waste Stream Segregation
This is the most critical step for safety. Improper mixing can lead to "runaway" reactions in the waste drum.
-
DO NOT MIX WITH:
-
Concentrated Nitric Acid: Risk of nitration of the pyridine ring (exothermic/explosive).
-
Strong Oxidizers (Peroxides, Permanganates): Fire hazard.
-
Aldehydes: Potential for Knoevenagel condensation type reactions with the active methylene group.
-
Visual Workflow: Disposal Decision Tree
The following diagram outlines the logical flow for disposing of 2-Methyl-3-oxo-3-(pyridin-4-yl)propanamide.
Figure 1: Decision tree for the safe segregation and disposal of pyridine-based beta-keto amides.
Regulatory Compliance (RCRA & EPA)
While this specific molecule may not be explicitly listed on the EPA's "P-List" or "U-List" (40 CFR § 261.33), it is a Generator's Responsibility to classify it correctly based on its characteristics.
-
Characteristic of Toxicity: Due to the pyridine component, the waste likely exhibits toxicity characteristics.
-
Waste Code Assignment (Recommendation):
-
If dissolved in spent solvents, apply the relevant F-codes (e.g., F002, F003, F005).
-
If pure, treat as Non-Regulated Hazardous Waste (unless your local municipality enforces stricter pyridine limits), but manage it as if it were RCRA hazardous to ensure incineration.
-
-
Destruction Efficiency: The goal is 99.99% destruction of the pyridine ring, which is only achievable via licensed hazardous waste combustors.
Emergency Procedures
Accidental Spills
-
Solid Spill:
-
Isolate the area.
-
Wear PPE (Double nitrile gloves, N95 dust mask or respirator if powder is fine).
-
Cover with wet paper towels to prevent dust generation, then scoop into a waste jar.
-
Clean surface with soap and water (pyridines are often sticky/oily).
-
-
Liquid Spill:
-
Absorb with vermiculite or clay-based absorbent.
-
Do not use paper towels alone if the solvent is flammable (static risk).
-
Place absorbent in a sealed bag/container and label as hazardous waste.[1]
-
Exposure First Aid[3]
-
Skin Contact: Wash immediately with soap and water for 15 minutes.[3][4] Pyridines can permeate skin; do not use organic solvents (like ethanol) to wash, as this increases absorption.
-
Eye Contact: Flush with water for 15 minutes.[1][3][4][5] Seek medical attention.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR).[Link]
-
PubChem. (n.d.). Pyridine Compound Summary. National Center for Biotechnology Information. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Pyridine.[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
